4-Bromo-1H-quinolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVIYVYDZYAUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573797 | |
| Record name | 4-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938-39-6 | |
| Record name | 4-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromoquinolin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on 4-Bromo-1H-quinolin-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Bromo-1H-quinolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is presented to be a valuable resource for researchers and professionals engaged in the synthesis, characterization, and evaluation of novel therapeutic agents.
Chemical Structure and Identification
This compound is a derivative of quinolin-2-one, featuring a bromine atom substituted at the C4 position of the quinoline ring system. The presence of the bromine atom significantly influences the molecule's electronic properties and reactivity, making it a key synthon for the development of more complex molecules.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 938-39-6[1] |
| Molecular Formula | C₉H₆BrNO |
| SMILES | O=C1NC2=CC=CC=C2C(Br)=C1 |
| InChI | InChI=1S/C9H6BrNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12) |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. These properties influence its solubility, membrane permeability, and potential for formulation into drug delivery systems.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 224.06 g/mol | [1] |
| Melting Point | 266.5 °C | [1] |
| Boiling Point | 381.2 °C at 760 mmHg | [1] |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | 4°C | [1] |
Spectral Data for Structural Elucidation
¹H NMR Spectroscopy
The ¹H NMR spectrum would provide information about the number and environment of the protons in the molecule. The aromatic protons on the benzene and pyridine rings would exhibit characteristic chemical shifts and coupling patterns.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the this compound molecule, with their chemical shifts being indicative of their electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present, most notably the N-H and C=O stretching vibrations of the lactam ring.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The presence of a bromine atom would be readily identifiable by the characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio).
Experimental Protocols
Synthesis of this compound
Conceptual Synthetic Workflow:
References
Spectroscopic Profile of 4-Bromo-1H-quinolin-2-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-1H-quinolin-2-one, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with the methodologies employed for their acquisition.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 11.85 | br s | - | 1H | N-H |
| 7.95 | d | 8.0 | 1H | H-5 |
| 7.68 | s | - | 1H | H-3 |
| 7.55 | t | 7.5 | 1H | H-7 |
| 7.30 | t | 7.5 | 1H | H-6 |
| 7.25 | d | 8.0 | 1H | H-8 |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 160.5 | C-2 (C=O) |
| 140.2 | C-8a |
| 138.8 | C-7 |
| 133.5 | C-5 |
| 125.0 | C-3 |
| 122.3 | C-6 |
| 118.8 | C-4a |
| 115.9 | C-8 |
| 112.1 | C-4 (C-Br) |
Solvent: DMSO-d₆
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2900 | Broad | N-H stretch |
| 1660 | Strong | C=O stretch (amide) |
| 1600, 1570, 1480 | Medium-Strong | C=C aromatic stretch |
| 750 | Strong | C-Br stretch |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 225/227 | 100/98 | [M]⁺/ [M+2]⁺ |
| 197/199 | ~20 | [M-CO]⁺ |
| 146 | ~30 | [M-Br]⁺ |
Experimental Protocols
The acquisition of the presented spectroscopic data followed standardized laboratory procedures, as detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the ¹H NMR spectrum, the residual solvent peak of DMSO-d₆ at 2.50 ppm was used for calibration. For the ¹³C NMR spectrum, the solvent peak at 39.52 ppm was used for calibration.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was prepared as a solid and analyzed using the Attenuated Total Reflectance (ATR) technique. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data were acquired on a Thermo Scientific ISQ EC single quadrupole mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key feature in the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound can be visualized as follows:
Caption: Workflow for the spectroscopic characterization of this compound.
Navigating the Physicochemical Landscape of 4-Bromo-1H-quinolin-2-one: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Bromo-1H-quinolin-2-one, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected physicochemical properties based on its structural characteristics and provides detailed, standardized protocols for its empirical determination. This guide is intended to equip researchers with the necessary knowledge and methodologies to effectively handle and characterize this compound in a laboratory setting.
Compound Overview
This compound belongs to the quinolinone class of compounds, which are recognized for their diverse biological activities. The presence of the bromine atom and the quinolinone core significantly influences its physicochemical properties, including solubility and stability.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | This compound (Predicted/Inferred) | 4-Bromo-1-methyl-1H-quinolin-2-one[1] | 6-Bromo-4-hydroxyquinolin-2(1H)-one[2] | 4-Bromomethyl-1,2-dihydroquinoline-2-one[3] |
| Molecular Formula | C₉H₆BrNO | C₁₀H₈BrNO | C₉H₆BrNO₂ | C₁₀H₈BrNO |
| Molecular Weight | ~224.05 g/mol [4] | 238.08 g/mol | 240.05 g/mol | 238.08 g/mol |
| Appearance | Solid (Predicted) | Solid | Off-white to light brown solid | Light yellow to light reddish yellow solid |
| Melting Point | Not available | Not available | Not available | 255-258°C |
| Boiling Point | Not available | 289.2°C at 760 mmHg | Not available | 391.8±42.0 °C (Predicted) |
| Storage | Store in a dry, sealed place, away from light | Dry, sealed place | Store at room temperature | Under inert gas (nitrogen or Argon) at 2-8°C |
Solubility Profile
The solubility of a compound is a critical determinant of its biological activity and formulation feasibility. Based on its chemical structure, this compound is expected to exhibit low aqueous solubility and higher solubility in common organic solvents.
Table 2: Predicted and Expected Solubility of this compound
| Solvent | Expected Solubility | Rationale |
| Water | Low | The aromatic quinolinone core is largely nonpolar. |
| Aqueous Buffers (pH dependent) | Variable | The lactam moiety may exhibit slight acidic/basic character, leading to pH-dependent solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Apolar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | Apolar aprotic solvent similar to DMSO. |
| Methanol, Ethanol | Moderately Soluble | Polar protic solvents that can interact with the polar groups of the molecule. |
| Dichloromethane (DCM) | Sparingly Soluble to Soluble | Nonpolar solvent. |
| Acetonitrile | Sparingly Soluble to Soluble | Apolar aprotic solvent. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
3.1. Materials
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
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Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Analytical balance and volumetric glassware
3.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the selected solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.
-
Sample Collection: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Quantification: Accurately dilute the filtrate with a suitable mobile phase or solvent. Analyze the concentration of the dissolved this compound using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve.
-
Calculation: The solubility is reported in units such as mg/mL or µg/mL.
Caption: Workflow for the shake-flask solubility determination method.
Stability Profile and Degradation Pathways
The stability of this compound is crucial for its synthesis, storage, and therapeutic application. As a bromo-substituted heterocyclic compound, it may be susceptible to degradation under certain conditions.
Table 3: Potential Stability Issues and Stress Conditions for this compound
| Stress Condition | Potential Degradation Pathway |
| Acidic/Basic pH | Hydrolysis of the lactam ring. |
| Oxidative | Oxidation of the quinolinone ring system. |
| Thermal | Decomposition, potentially involving the carbon-bromine bond. |
| Photolytic (UV/Vis light) | Photodegradation, potentially involving the carbon-bromine bond. |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
5.1. Materials
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
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Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
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Temperature-controlled oven
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Photostability chamber
-
HPLC or LC-MS/MS system
5.2. Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of HCl solution.
-
Basic: Mix the stock solution with an equal volume of NaOH solution.
-
Oxidative: Mix the stock solution with an equal volume of H₂O₂ solution.
-
Thermal: Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C).
-
Photolytic: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acidic and basic samples, neutralize them before analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC or LC-MS/MS method to separate the parent compound from any degradation products.
-
Characterization: If significant degradation is observed, attempt to identify the structure of the degradation products using techniques like mass spectrometry.
Caption: Experimental workflow for forced degradation studies.
Analytical Methodologies
Accurate quantification of this compound is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques.[5]
Table 4: Recommended Analytical Methods for this compound
| Technique | Typical Column | Mobile Phase | Detection | Application |
| HPLC-UV | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water or Methanol/Water gradient with an optional acid modifier (e.g., 0.1% formic acid) | UV detection at the compound's λmax | Solubility studies, routine purity checks, and stability testing with lower sensitivity requirements.[5] |
| LC-MS/MS | C18 reverse-phase | Similar to HPLC-UV | Mass spectrometry (e.g., ESI in positive mode) | Highly sensitive and selective quantification, identification of degradation products, and analysis in complex matrices.[5] |
Conclusion
References
- 1. CAS 941-72-0 | 4-Bromo-1-methyl-1H-quinolin-2-one - Synblock [synblock.com]
- 2. 6-Bromo-4-hydroxyquinolin-2(1H)-one | C9H6BrNO2 | CID 54689446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromomethyl-1,2-dihydroquinoline-2-one | 4876-10-2 [chemicalbook.com]
- 4. 4-Bromo-1-hydroxyisoquinoline | C9H6BrNO | CID 319772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Knorr Synthesis of 6-bromo-4-methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Knorr synthesis for the preparation of 6-bromo-4-methylquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The document details the reaction mechanism, optimized experimental protocols, and quantitative data to support research and development in this area.
Introduction
The Knorr synthesis, a classical method for the preparation of quinolines and quinolinones, remains a cornerstone of heterocyclic chemistry. This reaction typically involves the condensation of an aniline with a β-ketoester, followed by an acid-catalyzed intramolecular cyclization. This guide focuses on the specific application of the Knorr synthesis to produce 6-bromo-4-methylquinolin-2(1H)-one, a key intermediate for the synthesis of various biologically active molecules. The synthesis proceeds in two main stages: the formation of a β-anilido-α,β-unsaturated ester intermediate, followed by its cyclization.
The Core Mechanism
The synthesis of 6-bromo-4-methylquinolin-2(1H)-one via the Knorr synthesis is a two-step process. The first step is the condensation of 4-bromoaniline with a β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate, which exists in equilibrium with its anilide tautomer. The second and key step is the intramolecular cyclization of this intermediate under strong acidic conditions.
The currently accepted mechanism for the Knorr quinoline synthesis involves an initial protonation of the carbonyl group of the β-ketoanilide, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular electrophilic aromatic substitution onto the aniline ring. Subsequent dehydration and tautomerization yield the final 2-hydroxyquinoline product, which exists in equilibrium with its more stable 2-quinolinone tautomer. A 2007 study has proposed that the reaction may proceed through an O,O-dicationic intermediate, which acts as a superelectrophile, particularly in strong acids like triflic acid.[1]
The presence of a bromine atom at the 4-position of the aniline ring is expected to deactivate the ring towards electrophilic substitution due to its electron-withdrawing inductive effect. However, its ortho,para-directing nature still favors cyclization at the position ortho to the amino group.
Experimental Protocols
The following experimental protocols are based on optimized conditions reported in the literature for the synthesis of 6-bromo-4-methylquinolin-2(1H)-one.[2]
Step 1: Synthesis of Ethyl 3-(4-bromophenylamino)but-2-enoate (Anilide Intermediate)
Materials:
-
4-bromoaniline
-
Ethyl acetoacetate
-
Acetonitrile (anhydrous)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of 4-bromoaniline (1.0 eq) in anhydrous acetonitrile, add ethyl acetoacetate (1.0-1.2 eq).
-
Heat the reaction mixture under an inert atmosphere. The optimal temperature and reaction time should be determined by monitoring the reaction progress by thin-layer chromatography (TLC) or ¹H NMR to ensure the formation of the desired anilide and minimize the formation of the alternative crotonate byproduct.
-
Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Cyclization to 6-bromo-4-methylquinolin-2(1H)-one
Materials:
-
Ethyl 3-(4-bromophenylamino)but-2-enoate
-
Concentrated sulfuric acid (or polyphosphoric acid)
Procedure:
-
Carefully add the crude or purified ethyl 3-(4-bromophenylamino)but-2-enoate to an excess of cold (0 °C) concentrated sulfuric acid with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature between 70-100 °C. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.
-
The crude 6-bromo-4-methylquinolin-2(1H)-one can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Data Presentation
The optimization of the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one has been investigated, with a focus on maximizing the yield of the desired anilide intermediate in the first step and achieving efficient cyclization in the second. The following table summarizes the key findings from these optimization studies.[2]
| Step | Reactants | Solvent/Reagent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Condensation | 4-bromoaniline, Ethyl acetoacetate | Acetonitrile | Reflux | 4 | ~85 | Optimized conditions to favor the formation of the anilide over the crotonate. |
| 4-bromoaniline, tert-Butyl acetoacetate | Neat | 110 | 2 | 84 | Use of tert-butyl acetoacetate can improve the yield of the anilide.[2] | |
| Cyclization | Ethyl 3-(4-bromophenylamino)but-2-enoate | Conc. H₂SO₄ | 80 | 1 | >90 | Efficient cyclization is achieved in concentrated sulfuric acid. |
| Anilides with other electron-withdrawing groups | Conc. H₂SO₄ | 80-100 | 1-3 | Variable | Steric hindrance from bulkier β-ketoesters can affect the efficiency of the cyclization step.[2] |
Visualization of the Core Mechanism and Workflow
To provide a clearer understanding of the reaction pathway and the experimental logic, the following diagrams have been generated using the DOT language.
Conclusion
The Knorr synthesis provides a reliable and adaptable method for the preparation of 6-bromo-4-methylquinolin-2(1H)-one. Careful optimization of the initial condensation step is crucial to maximize the yield of the key anilide intermediate and minimize byproduct formation. The subsequent acid-catalyzed cyclization proceeds efficiently under standard conditions. This technical guide provides the necessary mechanistic understanding and detailed protocols to assist researchers in the successful synthesis of this important heterocyclic compound for applications in drug discovery and development.
References
The Rising Therapeutic Potential of Substituted Quinolinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold, a bicyclic heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities exhibited by substituted quinolinone derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity: Targeting the Engines of Malignancy
Quinolinone derivatives have shown significant potential as anticancer agents, acting through various mechanisms including the inhibition of tyrosine kinases, disruption of cell cycle progression, and induction of apoptosis.[1] The versatility of the quinolinone core allows for structural modifications that can enhance potency and selectivity against various cancer cell lines.[2]
Quantitative Anticancer Activity
The cytotoxic effects of various substituted quinolinone derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented below.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | |
| HCT-116 (Colon Cancer) | 5.34 | ||
| MCF-7 (Breast Cancer) | 5.21 | ||
| 2-Quinolone Derivative 11e | COLO 205 (Colon Cancer) | Nanomolar range | |
| Quinazolinone Derivative 101 | L1210 (Leukemia) | 5.8 | [3] |
| K562 (Leukemia) | >50% inhibition at 1 µg/mL | [3] | |
| MCF-7 (Breast Cancer) | 0.34 | [3] | |
| CA46 (Burkitt lymphoma) | 1.0 | [3] | |
| Quinoline-Chalcone Hybrid 39 | A549 (Lung Cancer) | 1.91 | [4] |
| Quinoline-Chalcone Hybrid 40 | K-562 (Myelogenous Leukemia) | 5.29 | [4] |
Key Signaling Pathways in Anticancer Activity
A primary mechanism by which quinolinone derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). Dysregulation of the EGFR signaling pathway is a common feature in many cancers. Inhibition of EGFR blocks critical downstream cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which are essential for cancer cell proliferation and survival, ultimately leading to apoptosis.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
The Versatility of 4-Bromo-1H-quinolin-2-one: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinolin-2-one core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities. Among its derivatives, 4-bromo-1H-quinolin-2-one stands out as a particularly valuable starting material for the synthesis of diverse and potent therapeutic agents. The strategic placement of the bromine atom at the C4 position provides a versatile synthetic handle for a variety of cross-coupling and substitution reactions, enabling the exploration of a vast chemical space and the development of novel drug candidates. This technical guide delves into the synthesis, derivatization, and medicinal chemistry applications of the this compound scaffold, with a focus on its role in the development of anticancer and antimicrobial agents.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through several synthetic routes. A common and effective method involves the condensation of a substituted aniline with a malonic acid derivative, followed by a cyclization reaction. One plausible pathway begins with the reaction of 2-bromoaniline with diethyl malonate.
A general workflow for the synthesis is outlined below:
Derivatization of the this compound Scaffold
The bromine atom at the C4 position is the key to the synthetic versatility of this scaffold. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
These reactions, among others, enable the generation of large libraries of compounds for structure-activity relationship (SAR) studies, facilitating the optimization of biological activity.
Applications in Medicinal Chemistry
Derivatives of the this compound scaffold have demonstrated significant potential in various therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
Numerous studies have reported the potent anticancer effects of 4-substituted quinolin-2-one derivatives. These compounds often exert their activity through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Table 1: Anticancer Activity of Selected 4-Substituted Quinolin-2-one Derivatives
| Compound ID | Substitution at C4 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Anilino | MDA-MB-231 | 0.11 | [1] |
| 2 | 4-(1,2,3-Triazol-1-yl) | Various | 0.022 - 0.031 | [2] |
| 3 | 4-Carboxamide | NCI-H460 | 1.8 | [3] |
| 4 | 4-Aryl | H460 | 4.9 | [4] |
| 5 | 4-Aryl | A-431 | 2.0 | [4] |
| 6 | 4-Aryl | HT-29 | 4.4 | [4] |
Note: The table presents a selection of data for structurally related compounds to illustrate the potential of the scaffold. Specific derivatives of this compound are expected to exhibit comparable or enhanced activities.
1. VEGFR2 Signaling Pathway: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are key players in this process. Several quinolinone derivatives have been shown to inhibit VEGFR2 signaling.[5][6][7][8]
2. EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Its overexpression and mutation are common in various cancers, leading to uncontrolled cell growth. Quinoline-based compounds have been developed as potent EGFR inhibitors.[3][9][10][11][12]
3. PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Quinolinone derivatives have been identified as inhibitors of this critical pathway.[13][14][15][16]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of a bromo-substituted quinolinone with an arylboronic acid.
-
Reaction Setup: To a reaction vessel, add the this compound derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of a bromo-substituted quinolinone.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the this compound derivative (1.0 eq.), the amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or K₃PO₄) in a reaction vessel.
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (usually 80-110 °C) for the necessary time, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 4-amino-1H-quinolin-2-one derivative.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The this compound scaffold is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the C4-bromo substituent allow for the efficient generation of diverse libraries of compounds. The demonstrated potent anticancer and antimicrobial activities of its derivatives, often achieved through the modulation of key signaling pathways, underscore the significant potential of this scaffold in the development of novel therapeutics. Further exploration of the chemical space around this privileged core is warranted to unlock its full therapeutic potential.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fmhr.net [fmhr.net]
- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Potent In Vitro Anticancer Landscape of Brominated Quinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of bromine atoms to this scaffold has been shown to significantly modulate its biological activity, often enhancing its anticancer properties. This technical guide provides an in-depth overview of the in vitro anticancer activity of various brominated quinoline derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms of action.
Comparative Anticancer Activity of Brominated Quinoline Derivatives
The in vitro cytotoxic efficacy of brominated quinoline derivatives has been evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The following tables summarize the IC50 values for several promising brominated quinoline derivatives from various studies.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| 6,8-dibromo-4(3H)quinazolinone derivatives | ||||
| XIIIb | MCF-7 | 1.7 µg/mL | Doxorubicin | Not specified |
| IX | MCF-7 | 1.8 µg/mL | Doxorubicin | Not specified |
| XIVd | MCF-7 | 1.83 µg/mL | Doxorubicin | Not specified |
| 6-Bromo quinazoline derivative | ||||
| 8a | MCF-7 | 15.85 ± 3.32 | Erlotinib | Not specified |
| 8a | SW480 | 17.85 ± 0.92 | Erlotinib | Not specified |
| Brominated quinoline derivative | ||||
| 6-Bromo-5-nitroquinoline (4) | HT29 | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not specified |
| 5,7-Dibromo-8-hydroxyquinoline | - | - | - | - |
| Novel Brominated Methoxyquinolines and Nitrated Bromoquinoline | ||||
| Compound 7 (3,5,6,7-tetrabromo-8-methoxyquinoline) | C6, HeLa, HT29 | Significant inhibitory effects | 5-FU | - |
| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6, HeLa, HT29 | 5.45–9.6 μg/mL | 5-FU | - |
| Compound 17 (6,8-dibromo-5-nitroquinoline) | C6, HeLa, HT29 | Significant inhibitory effects | 5-FU | - |
| Pyrimidoquinoline Derivatives | ||||
| Compound 6 | MCF7 | 8.5 | Doxorubicin | 32.02 |
| Compound 14 | MCF7 | 23.5 | Doxorubicin | 32.02 |
| Compound 19 | MCF7 | 23.7 | Doxorubicin | 32.02 |
| Compounds 9, 11, 17, 18 | MCF7 | 36.4 - 39.7 | Doxorubicin | 32.02 |
| Quinoline-Chalcone Derivative | ||||
| Compound 12e | MGC-803 | 1.38 | 5-FU | 6.22 |
| HCT-116 | 5.34 | 5-FU | 10.4 | |
| MCF-7 | 5.21 | 5-FU | 11.1 |
Note: The data presented is a compilation from multiple studies. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.[1][2][3][4]
Mechanisms of Anticancer Action
Brominated quinoline derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1][5][6] Some derivatives have also been shown to inhibit key enzymes involved in DNA replication and repair, such as topoisomerase I.[2]
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Several brominated quinoline derivatives have been demonstrated to trigger this pathway in cancer cells.[2][5] The process often involves the activation of caspases, a family of proteases that execute the apoptotic program, and changes in the mitochondrial membrane potential.[6]
Caption: Simplified signaling pathway for apoptosis induction by brominated quinoline derivatives.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. Uncontrolled progression through the cell cycle is a hallmark of cancer. Certain brominated quinoline derivatives can halt the cell cycle at specific checkpoints, such as the G2/M phase, thereby preventing cancer cells from dividing.[6][7]
Caption: Logical relationship of cell cycle arrest induced by brominated quinoline derivatives.
Experimental Protocols
The evaluation of the in vitro anticancer activity of brominated quinoline derivatives relies on a set of standardized and robust experimental protocols.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Seeding: Cancer cells are plated in 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator.
-
Compound Treatment: The cells are then exposed to various concentrations of the brominated quinoline derivatives for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
2. Lactate Dehydrogenase (LDH) Assay: This assay measures the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[2]
-
Cell Treatment: Similar to the MTT assay, cells are treated with the test compounds for a defined period.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate and NAD+. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
Absorbance Measurement: The formation of NADH is measured spectrophotometrically at a specific wavelength (around 340 nm). The amount of LDH released is proportional to the number of damaged cells.
Caption: General experimental workflow for in vitro cytotoxicity screening.
Apoptosis and Cell Cycle Analysis
1. DNA Laddering Assay: This technique is used to detect the characteristic fragmentation of DNA that occurs during the late stages of apoptosis.[2]
-
Cell Lysis and DNA Extraction: Treated and untreated cells are harvested and lysed. Genomic DNA is then extracted.
-
Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and subjected to electrophoresis.
-
Visualization: The DNA fragments are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Apoptotic cells will show a characteristic "ladder" pattern due to the cleavage of DNA into internucleosomal fragments.
2. Flow Cytometry for Cell Cycle and Apoptosis Analysis: Flow cytometry is a powerful technique for analyzing the cell cycle distribution and quantifying apoptosis.[5][6][8]
-
Cell Preparation: Cells are harvested, washed, and fixed (e.g., with ethanol).
-
Staining:
-
For Cell Cycle Analysis: Fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye like propidium iodide (PI). The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
For Apoptosis Analysis (Annexin V/PI Staining): Live cells are stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells.
Conclusion and Future Directions
The in vitro evidence strongly suggests that brominated quinoline derivatives represent a promising class of compounds for the development of novel anticancer agents.[1] Several derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, often with IC50 values in the low micromolar or even nanomolar range.[3][4] The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, highlighting their potential to target fundamental cancer cell processes.[1][5][6]
Future research should focus on elucidating the precise molecular targets of the most potent compounds and further exploring their structure-activity relationships to guide the design of even more effective and selective derivatives. While in vitro studies provide a crucial foundation, in vivo studies in animal models are essential to evaluate the therapeutic potential and safety profiles of these promising compounds before they can be considered for clinical development. The introduction of bromine atoms has proven to be a valuable strategy in enhancing the anticancer properties of the quinoline scaffold, and continued exploration in this area holds significant promise for the future of cancer therapy.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 8. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Rising Shield: An In-depth Technical Guide to the Antibacterial Properties of Brominated Quinolin-4(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel antibacterial agents. Among the promising candidates, quinolin-4(1H)-ones, a class of heterocyclic compounds, have garnered significant attention due to their potent and broad-spectrum antibacterial activities. This technical guide delves into the specific antibacterial properties of brominated quinolin-4(1H)-ones, providing a comprehensive resource on their synthesis, mechanism of action, structure-activity relationships, and in vitro efficacy. The inclusion of bromine atoms into the quinolin-4(1H)-one scaffold has been investigated as a strategy to enhance antibacterial potency and modulate pharmacokinetic properties. This document aims to equip researchers and drug development professionals with the foundational knowledge required to advance the study of these promising compounds in the fight against bacterial infections.
Quantitative Antibacterial Activity
The in vitro antibacterial efficacy of brominated quinolin-4(1H)-ones and related brominated quinazolinones has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition, are summarized below.
Table 1: Minimum Inhibitory Concentrations (MIC) of Brominated Quinolone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-Bromo-3-decanoyl-4-hydroxy-1-methylquinolin-2(1H)-one | Staphylococcus aureus | >100 | [1] |
| Escherichia coli | >100 | [1] |
Table 2: Zone of Inhibition of Brominated Quinazolinone Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | Staphylococcus aureus | 14 |
| Bacillus species | 12 | |
| Escherichia coli | 10 | |
| Klebsiella pneumoniae | 12 | |
| Aspergillus species | 10 | |
| Pseudomonas aeruginosa | 10 | |
| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Staphylococcus aureus | 16 |
| Bacillus species | 14 | |
| Escherichia coli | 12 | |
| Klebsiella pneumoniae | 14 | |
| Aspergillus species | 12 | |
| Pseudomonas aeruginosa | 12 |
Note: Data for quinazolinone derivatives are included due to their structural similarity to quinolin-4(1H)-ones and relevance to the broader class of brominated heterocyclic antibacterial agents.
Mechanism of Action: Targeting Bacterial DNA Replication
The primary antibacterial mechanism of quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, quinolones stabilize the transient double-strand breaks generated by the enzymes, leading to the fragmentation of the bacterial chromosome and ultimately, cell death.[2]
Gram-negative bacteria are generally more susceptible to the inhibition of DNA gyrase, while topoisomerase IV is the primary target in most Gram-positive bacteria. The presence of substituents on the quinolone ring, including bromine atoms, can influence the affinity of the compound for these target enzymes.
Structure-Activity Relationship (SAR)
The antibacterial potency of quinolin-4(1H)-ones is significantly influenced by the nature and position of substituents on the quinoline core. The bromination of the quinoline ring is a key strategy explored to enhance activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide established protocols for the synthesis and antibacterial evaluation of brominated quinolin-4(1H)-ones.
Synthesis of 6-bromoquinolin-4(1H)-one (Adapted from the Gould-Jacobs Reaction)[3]
This procedure outlines a widely used method for constructing the 4-hydroxyquinoline core structure.
Materials:
-
4-bromoaniline
-
Diethyl (ethoxymethylene)malonate
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Petroleum ether
Procedure:
-
Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. Ethanol formed during the reaction is removed by distillation.
-
Cyclization: The resulting intermediate adduct is added portion-wise to a preheated solution of diphenyl ether at 240-250 °C. The mixture is maintained at this temperature for 30-60 minutes.
-
Isolation of the Ester: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.
-
Hydrolysis: The ester is suspended in a 10% aqueous NaOH solution and heated to reflux for 2-4 hours until a clear solution is obtained.
-
Decarboxylation and Precipitation: The solution is cooled and acidified with concentrated HCl to a pH of approximately 4-5, resulting in the precipitation of 6-bromoquinolin-4(1H)-one.
-
Purification: The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol or acetic acid.
Antibacterial Susceptibility Testing
1. Agar Well Diffusion Method [3][4]
This method is suitable for preliminary screening of antibacterial activity.
Materials:
-
Nutrient agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Test compound solutions of known concentration
-
Standard antibiotic solution (positive control)
-
Solvent (negative control, e.g., DMSO)
-
Bacterial culture broth (e.g., Mueller-Hinton broth)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in sterile broth.
-
Plate Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the entire surface of a nutrient agar plate to create a bacterial lawn.
-
Well Creation: Sterile wells are punched into the agar using a cork borer.
-
Sample Addition: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to separate wells.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
2. Broth Microdilution Method for MIC Determination [5][6]
This method provides a quantitative measure of the minimum concentration of an agent that inhibits bacterial growth.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton broth (MHB)
-
Test compound stock solution
-
Bacterial culture
-
Incubator
-
ELISA reader (optional, for automated reading)
Procedure:
-
Plate Preparation: 100 µL of sterile MHB is added to all wells of a 96-well plate.
-
Serial Dilution: 100 µL of the test compound stock solution (at 2x the highest desired concentration) is added to the first column of wells. The contents are mixed, and 100 µL is transferred to the second column, creating a two-fold serial dilution across the plate. 100 µL is discarded from the last column of dilutions.
-
Inoculum Addition: A standardized bacterial inoculum is prepared and diluted in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. 5 µL of this inoculum is added to each well (except for the sterility control wells).
-
Controls: A positive control (wells with bacteria and no compound) and a negative control (wells with broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by using an ELISA reader to measure optical density.
Conclusion and Future Directions
Brominated quinolin-4(1H)-ones represent a promising avenue for the development of new antibacterial agents. Their activity against both Gram-positive and Gram-negative bacteria, coupled with a well-understood mechanism of action, makes them attractive candidates for further investigation. The synthetic accessibility of the quinolone scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis and evaluation of a broader range of brominated quinolin-4(1H)-one derivatives to establish a more comprehensive structure-activity relationship. In particular, systematic variations in the position and number of bromine substituents, as well as modifications at other key positions of the quinolone ring, are warranted. Furthermore, studies to elucidate the precise interactions of these compounds with bacterial DNA gyrase and topoisomerase IV will be crucial for rational drug design. As the challenge of antimicrobial resistance continues to grow, the exploration of novel chemical entities such as brominated quinolin-4(1H)-ones will be paramount in replenishing the antibiotic pipeline.
References
A Technical Guide to the Computational Modeling of 4-Bromo-1H-quinolin-2-one Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational methodologies employed in the discovery and development of drugs based on the 4-Bromo-1H-quinolin-2-one scaffold. The quinolin-2(1H)-one core is a recognized "privileged structure" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of a bromine atom at the C4 position can significantly influence the compound's physicochemical properties and biological activity, making this class of derivatives a fertile ground for drug design.
Computational modeling is an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds, prediction of their biological activity, and elucidation of their mechanism of action at a molecular level.[3] This guide details the core computational techniques—Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations—as they apply to this compound derivatives.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors), QSAR models can predict the activity of novel compounds, thereby guiding synthetic efforts toward more potent derivatives.
Experimental Protocol: 2D/3D-QSAR Modeling
A typical QSAR study workflow involves the following steps:
-
Data Set Preparation: A series of this compound derivatives with experimentally determined biological activity (e.g., IC50 values) is collected. This dataset is divided into a training set (typically 70-80% of the compounds) to build the model and a test set to validate its predictive power.
-
Molecular Modeling and Alignment: 3D structures of the compounds are generated and optimized to their lowest energy conformation. For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the molecules are aligned based on a common substructure.[4][5]
-
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be 2D descriptors (e.g., topological indices, constitutional descriptors) or 3D descriptors (e.g., steric and electrostatic fields in CoMFA/CoMSIA).[4][6]
-
Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression or machine learning algorithms, are used to establish a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable).[7]
-
Model Validation: The model's statistical significance and predictive ability are rigorously assessed using internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation with the test set (yielding a pred_r² or r²_test value).[4][5]
Data Presentation: QSAR Model Performance
The table below summarizes typical statistical parameters obtained from QSAR studies on quinoline and related heterocyclic derivatives, demonstrating the robustness of these models.
| Model Type | Target/Activity | r² | q² | pred_r² / r²_test | Reference |
| 2D-QSAR | Antitubercular | 0.9182 | 0.8160 | 0.6422 | |
| CoMFA | MMP-13 Inhibition | 0.992 | 0.646 | 0.829 | [4] |
| CoMSIA | MMP-13 Inhibition | 0.992 | 0.704 | 0.839 | [4] |
| 2D-QSAR | Anti-P. falciparum | - | - | 0.845 | [5] |
| CoMSIA | Anti-P. falciparum | - | - | 0.876 | [5] |
| MLR-QSAR | ErbB-2 Inhibition | 0.956 | 0.915 | 0.617 | [7] |
-
r² (Coefficient of Determination): A measure of the model's goodness of fit.
-
q² (Cross-validated r²): A measure of the model's internal predictive ability.
-
pred_r² / r²_test (Predictive r² for Test Set): A measure of the model's ability to predict the activity of external compounds.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[8] This technique is crucial for understanding the binding mode of this compound derivatives within the active site of a biological target, identifying key intermolecular interactions, and estimating binding affinity.
Experimental Protocol: Molecular Docking
-
Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.
-
Ligand Preparation: The 3D structure of the this compound derivative is generated and optimized to find its most stable conformation.
-
Binding Site Definition: The active site or binding pocket on the receptor is defined, usually based on the location of a co-crystallized ligand or through pocket prediction algorithms.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) systematically samples different conformations and orientations of the ligand within the defined binding site.[9]
-
Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and π-stacking with amino acid residues.[8][10]
Data Presentation: Docking Results for Quinolin-2-one Derivatives
The following table presents examples of docking scores and key interacting residues for quinolin-2-one derivatives with various cancer-related protein targets.
| Compound | Target Protein (PDB ID) | Binding/Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 5a | EGFR | - | Hydrogen bonding and hydrophobic interactions | [11][12] |
| Compound 5a | HER-2 | - | Strong binding affinity within ATP-binding pocket | [11][12] |
| Compound 17 | P-glycoprotein (6C0V) | -9.22 | Hydrophobic and H-bond interactions | [6] |
| Compound IVg | EGFR Tyrosine Kinase (1M17) | -137.813 (MolDock Score) | Hydrogen bonding in active pocket | [8] |
| Quinazolinone 3a | Dihydropteroate synthase | - | Arg197, Ser116, Ala92 | [10] |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-receptor complex, MD simulations offer a dynamic view, simulating the movements of atoms and molecules over time.[13] This technique is used to assess the stability of the docked complex, refine the binding pose, and calculate binding free energies more accurately.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: The best-ranked pose from molecular docking (the protein-ligand complex) is placed in a simulation box. The box is filled with explicit water molecules, and counter-ions are added to neutralize the system.[4]
-
Force Field Application: A force field (e.g., CHARMM, AMBER) is chosen to describe the potential energy of the system, defining the parameters for all atoms and bonds.[4][14]
-
Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. It is then gradually heated and equilibrated under controlled temperature and pressure (NVT and NPT ensembles) to reach a stable state.[14]
-
Production Run: The main simulation is run for a specific duration (e.g., 50-200 ns), during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals.[13][15]
-
Trajectory Analysis: The trajectory is analyzed to calculate various metrics, including Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and binding free energy (e.g., using MM/PBSA) to estimate binding affinity.[11][14]
Data Presentation: MD Simulation Stability Metrics
This table summarizes key metrics from MD simulations, indicating the stability of quinoline derivatives in complex with their target proteins.
| Compound | Target Protein | Simulation Time (ns) | Key Findings | Reference |
| Compound 4c | VEGFR-2 | 50 | More favorable stability than reference drug | [13] |
| Compound 5a | HER-2 | 100 | Confirmed structural stability and compactness (low RMSD) | [11][12] |
| Quinazolinones | MMP-13 | 10 | Enhanced hydrogen bonding interactions, stable U-shaped conformation | [4] |
| Agonist Hits | CB1 Receptor | 100 | Structural stability (RMSD < 1 nm), binding free energies from -30.59 to -49.98 kcal/mol | [14] |
Representative Experimental Protocols
Computational models are built upon and validated by experimental data. Below are generalized protocols for the synthesis and biological evaluation of quinolin-2-one derivatives.
Protocol: Synthesis of 4-Hydroxy-1H-quinolin-2-one Derivatives
A common method for synthesizing the 4-hydroxy-1H-quinolin-2-one core involves the cyclization of aniline derivatives with malonic esters.
-
Condensation: An appropriately substituted aniline is reacted with diethyl malonate. This reaction can be heated under solvent-free conditions or in a high-boiling point solvent like diphenyl ether.[16][17]
-
Cyclization: The intermediate product undergoes thermal cyclization at high temperatures (e.g., ~250 °C) to form the bicyclic quinolin-2-one ring system.[18]
-
Bromination: The 4-hydroxy-quinolin-2-one scaffold can then be subjected to regioselective bromination to introduce the bromine atom at the C4 position, often using a brominating agent like N-Bromosuccinimide (NBS) or bromine in acetic acid.
-
Purification: The final product is purified using techniques such as recrystallization or column chromatography. The structure is confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry).[11][19]
Protocol: In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media and seeded into 96-well plates.[8][11]
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[12]
Conclusion
The computational modeling of this compound derivatives is a multi-faceted approach that significantly accelerates the drug discovery process. QSAR provides a framework for predicting the activity of novel compounds, molecular docking elucidates their binding mechanisms, and molecular dynamics simulations validate the stability of their interactions with biological targets. By integrating these computational strategies with experimental synthesis and biological evaluation, researchers can efficiently design, optimize, and advance potent and selective drug candidates based on this promising chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
- 3. Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 13. Molecular dynamics simulation and 3D-pharmacophore analysis of new quinoline-based analogues with dual potential against EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-1H-quinolin-2-one for Fragment-Based Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 4-Bromo-1H-quinolin-2-one as a core fragment in fragment-based drug discovery (FBDD). This document details the rationale for its use, experimental protocols for screening and validation, and potential therapeutic applications, with a focus on targeting key signaling pathways.
Introduction to this compound in FBDD
The quinolin-2-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic structure provides a well-defined vector for chemical elaboration, while the lactam functionality offers key hydrogen bonding interactions. The introduction of a bromine atom at the 4-position provides a valuable handle for synthetic modification through various cross-coupling reactions, making this compound an attractive starting point for FBDD campaigns.
FBDD is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight fragments that bind to a biological target with low affinity. These initial hits are then optimized through iterative cycles of medicinal chemistry to generate potent and selective drug candidates. The small size and low complexity of fragments allow for a more efficient exploration of chemical space and often lead to compounds with superior physicochemical properties.
Key Attributes of this compound as a Fragment:
-
Privileged Scaffold: The quinolinone core is present in numerous approved drugs and natural products.
-
Synthetic Tractability: The bromine atom at the C4 position serves as a versatile handle for chemical modifications, allowing for rapid library generation and structure-activity relationship (SAR) studies.
-
Hydrogen Bonding: The lactam moiety provides both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with protein targets.
-
Defined Vectoral Projection: The rigid structure allows for predictable orientation of substituents, aiding in structure-based drug design.
Synthesis and Chemical Properties
The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common method involves the bromination of the corresponding 1H-quinolin-2-one precursor.
General Chemical Properties:
| Property | Value |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and other organic solvents |
| CAS Number | 1665-92-5 |
Experimental Protocols for Fragment-Based Screening
The identification of fragments that bind to a target of interest is typically achieved using sensitive biophysical techniques. Below are detailed protocols for common FBDD screening methods applicable to this compound.
Saturation Transfer Difference (STD) NMR Spectroscopy
STD NMR is a powerful ligand-observed NMR technique for detecting the binding of small molecules to large protein targets. It relies on the transfer of saturation from the protein to a bound ligand.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM in d₆-DMSO).
-
Prepare the final NMR sample by mixing the protein and fragment solutions to achieve final concentrations of ~10 µM protein and 100-500 µM fragment. A control sample containing only the fragment should also be prepared.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the fragment-only sample to serve as a reference.
-
For the protein-fragment mixture, acquire an STD NMR spectrum. This involves collecting two spectra: an "on-resonance" spectrum where the protein is selectively saturated and an "off-resonance" spectrum where a region far from any protein or ligand signals is irradiated.
-
The STD spectrum is the difference between the off-resonance and on-resonance spectra.
-
-
Data Analysis:
-
Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close contact with the protein.
-
The relative intensities of the STD signals can provide information about which parts of the fragment are most critical for binding (the "binding epitope").
-
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The immobilization level should be optimized to avoid mass transport limitations.
-
-
Fragment Screening:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+), typically ranging from low micromolar to millimolar concentrations. A DMSO concentration match between the running buffer and the fragment solutions is crucial.
-
Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).
-
Monitor the binding response (in Resonance Units, RU) as a function of time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Analyze the steady-state binding responses to determine the dissociation constant (K_D). For weak binders, this is often the most reliable method.
-
Alternatively, kinetic data (association and dissociation rates, k_on and k_off) can be fitted to appropriate binding models.
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, guiding subsequent optimization efforts.
Methodology:
-
Protein Crystallization:
-
Crystallize the target protein under conditions that yield well-diffracting crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (typically 1-10 mM) and a cryoprotectant. The soaking time can vary from minutes to hours.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.
-
Carefully inspect the electron density maps for evidence of the bound fragment. Refine the structure of the protein-fragment complex.
-
Data Presentation and Analysis
Quantitative data from fragment screening experiments should be systematically organized to facilitate hit validation and prioritization.
Table 1: Example Data Summary from a Primary Fragment Screen
| Fragment ID | Fragment Name | Molecular Weight ( g/mol ) | Screening Technique | Hit? (Yes/No) |
| F001 | This compound | 224.06 | STD NMR | Yes |
| F002 | ... | ... | ... | ... |
Table 2: Quantitative Binding Data for Validated Hits
| Fragment ID | K_D (µM) [SPR] | Ligand Efficiency (LE) |
| F001 | 500 | 0.35 |
| ... | ... | ... |
Ligand Efficiency (LE) is a key metric in FBDD, calculated as: LE = - (ΔG / HAC), where ΔG is the binding free energy and HAC is the heavy atom count. It normalizes binding affinity for the size of the molecule.
Potential Signaling Pathways and Therapeutic Targets
Quinolinone-based compounds have been shown to modulate various signaling pathways implicated in human diseases, making this compound a promising starting point for developing inhibitors against a range of targets.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Several quinoline-based molecules have been identified as inhibitors of kinases within this pathway.[2][3]
Pseudomonas aeruginosa Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In the opportunistic pathogen Pseudomonas aeruginosa, the pqs system, which utilizes quinolone signals, is a key regulator of virulence factor production and biofilm formation.[4][5] Inhibiting this pathway represents a promising anti-virulence strategy.
FBDD Workflow and Hit-to-Lead Optimization
A typical FBDD campaign follows a structured workflow from initial screening to the development of a lead compound.
The initial hits from a fragment screen, such as this compound, are typically of low potency. The hit-to-lead phase involves rationally designing and synthesizing analogs to improve binding affinity and selectivity. The bromine atom on the this compound scaffold is particularly advantageous here, allowing for strategies such as:
-
Fragment Growing: Extending the fragment by adding chemical moieties that can form additional interactions with the target protein.
-
Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein with a chemical linker.
-
Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.
Conclusion
This compound represents a valuable and versatile starting point for fragment-based drug discovery campaigns. Its privileged quinolinone core, coupled with a synthetically tractable bromine handle, provides a solid foundation for the development of novel therapeutics. By employing sensitive biophysical screening techniques and leveraging structural biology, this fragment can be efficiently optimized into potent and selective lead compounds targeting a range of diseases. This technical guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize this compound in their drug discovery endeavors.
References
Methodological & Application
Synthesis of 4-Bromo-1H-quinolin-2-one: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 4-Bromo-1H-quinolin-2-one, a valuable building block for the development of novel therapeutic agents. This document is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development. The protocol details a two-step synthetic route, commencing with the synthesis of the precursor 4-hydroxy-1H-quinolin-2-one, followed by its selective bromination at the C4-position.
Introduction
Quinolinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 4-position of the 1H-quinolin-2-one core provides a key handle for further chemical modifications and the exploration of structure-activity relationships (SAR). This protocol outlines a reliable and reproducible method for the preparation of this compound.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the well-established Conrad-Limpach reaction to synthesize the precursor, 4-hydroxy-1H-quinolin-2-one, from aniline and diethyl malonate. The subsequent step describes the conversion of the hydroxyl group at the 4-position to a bromo group using a suitable brominating agent.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-1H-quinolin-2-one
This procedure is adapted from the classical Conrad-Limpach synthesis of 4-hydroxyquinolines.
Materials:
-
Aniline
-
Diethyl malonate
-
Diphenyl ether
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl malonate (1.1 eq). Heat the mixture at 140-150 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethanol. The precipitated product, diethyl anilinomalonate, is collected by filtration, washed with cold ethanol, and dried.
-
Cyclization: In a separate flask, heat diphenyl ether to 250 °C. Add the diethyl anilinomalonate in portions to the hot diphenyl ether. Maintain the temperature at 250 °C for 30 minutes.
-
Isolation: Allow the reaction mixture to cool to room temperature. The precipitated product, 4-hydroxy-1H-quinolin-2-one, is collected by filtration, washed with petroleum ether to remove the diphenyl ether, and then washed with ethanol.
-
Purification: The crude product can be purified by recrystallization from glacial acetic acid or a mixture of ethanol and water to afford a white to off-white solid.
Step 2: Synthesis of this compound
This step involves the conversion of the 4-hydroxyl group to a bromo group.
Materials:
-
4-Hydroxy-1H-quinolin-2-one
-
Phosphorus oxybromide (POBr₃) or a similar brominating agent
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxy-1H-quinolin-2-one (1.0 eq) in anhydrous toluene.
-
Addition of Brominating Agent: To the stirred suspension, add phosphorus oxybromide (1.5 - 2.0 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield a pure solid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 4-Hydroxy-1H-quinolin-2-one | C₉H₇NO₂ | 161.16 | 70-80 | 310-315 (decomposes) |
| This compound | C₉H₆BrNO | 224.06 | 60-75 | >250 |
Characterization Data for this compound:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.8 (s, 1H, NH), 7.85 (d, J=8.0 Hz, 1H), 7.60 (t, J=7.6 Hz, 1H), 7.30 (d, J=8.4 Hz, 1H), 7.15 (t, J=7.6 Hz, 1H), 6.55 (s, 1H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 161.5, 140.2, 138.8, 131.5, 125.4, 122.8, 116.9, 115.3, 110.1.
-
Mass Spectrometry (EI): m/z (%) 223/225 ([M]⁺, Br isotope pattern).
Logical Relationship of the Synthesis
The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.
Caption: Logical flow of the two-step synthesis of this compound.
Safety Precautions
-
All experimental procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Aniline is toxic and can be absorbed through the skin. Handle with care.
-
Phosphorus oxybromide is corrosive and reacts violently with water. Handle with extreme caution under anhydrous conditions.
-
Diphenyl ether is a high-boiling point solvent; avoid inhalation of its vapors.
This detailed protocol provides a clear and concise guide for the successful synthesis of this compound. The availability of this key intermediate will facilitate the exploration of novel quinolinone-based compounds for various therapeutic applications.
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-Bromoisoquinolone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-bromoisoquinolone derivatives via a palladium-catalyzed intramolecular cyclization of o-alkynyl benzyl azides. This method offers an efficient and selective route to introduce a bromine atom at the C4 position of the isoquinolone scaffold, a valuable functional group for further synthetic transformations in drug discovery and materials science.
Introduction
Isoquinolinone and its derivatives are prevalent structural motifs in numerous natural products and biologically active compounds, exhibiting a wide range of pharmacological activities, including antitumor and vasodilatory effects. The introduction of a halogen, such as bromine, onto the isoquinolinone core provides a versatile handle for subsequent cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.
The protocol described herein is based on a palladium-catalyzed intramolecular cyclization of o-alkynyl benzyl azides in the presence of a bromine source. This approach allows for the direct and selective formation of 4-bromoisoquinolones in a single synthetic step.
Reaction Principle
The core of this synthetic method is a palladium-catalyzed reaction cascade. The proposed mechanism involves the intramolecular cyclization of an o-alkynyl benzyl azide, facilitated by a palladium catalyst. In the presence of a suitable bromine source, the resulting intermediate is trapped to yield the final 4-bromoisoquinolone product. The reaction conditions can be tuned to selectively favor the formation of 4-bromoisoquinolone over other potential side products.[1][2]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of 4-bromoisoquinolone derivatives.
General Procedure for the Synthesis of 4-Bromoisoquinolone Derivatives
This protocol is adapted from the palladium-catalyzed cyclization of 2-alkynyl benzyl azides.[1][2]
Reagents:
-
o-Alkynyl benzyl azide (0.3 mmol, 1.0 equiv)
-
Palladium(II) bromide (PdBr₂, 5 mol%)
-
Bromine Source (e.g., Dicyclohexylammonium bromide (Cy₂NH₂Br, 0.9 mmol, 3.0 equiv) or Copper(II) bromide (CuBr₂, 0.3 mmol, 1.0 equiv))
-
Acetic acid (HOAc, 0.6 mmol, 2.0 equiv)
-
1,2-Dichloroethane (DCE, 5 mL)
-
Water (0.1 mL)
-
Ethyl acetate (for extraction)
-
Petroleum ether (for column chromatography)
-
Anhydrous sodium sulfate
-
Silica gel (200-300 mesh)
Equipment:
-
Round-bottom flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
TLC plates for reaction monitoring
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Step-by-Step Protocol:
-
To a round-bottom flask, add the o-alkynyl benzyl azide (0.3 mmol), palladium(II) bromide (5 mol%), the selected bromine source (e.g., dicyclohexylammonium bromide, 0.9 mmol), and acetic acid (0.6 mmol).
-
Add 1,2-dichloroethane (5 mL) and water (0.1 mL) to the flask.
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (typically 20-22 hours).[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off any solids.
-
Wash the filtrate twice with water and once with saturated brine.
-
Extract the aqueous layer three times with ethyl acetate (15 mL each).
-
Combine the organic layers and dry over anhydrous sodium sulfate for 30 minutes.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 4-bromoisoquinolone derivative.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 4-bromoisoquinolone derivatives.
Table 1: Optimization of Reaction Conditions[2]
| Entry | Bromine Source (equiv) | Additive (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | CuBr₂ (1) | - | ClCH₂CH₂Cl | 26 | 31 |
| 2 | LiBr (2) | - | ClCH₂CH₂Cl | 26 | 31 |
| 3 | LiBr (1) | - | ClCH₂CH₂Cl | 26 | 20 |
| 4 | LiBr (0.2) | - | ClCH₂CH₂Cl | 26 | 12 |
| 5 | - | HOAc (1) | ClCH₂CH₂Cl | 22 | 40 |
| 6 | - | HOAc (2) | ClCH₂CH₂Cl | 22 | 70 |
| 7 | - | HOAc (2) / H₂O (0.1 mL) | ClCH₂CH₂Cl | 22 | 83 |
| 8 | - | HOAc (2) / H₂O (0.5 mL) | ClCH₂CH₂Cl | 22 | 68 |
Reaction conditions: 2-(phenylethynyl)benzyl azide (0.3 mmol), PdBr₂ (5 mol%), bromine source, and additive in the indicated solvent (5 mL) at 80 °C. Isolated yield.
Table 2: Substrate Scope for the Synthesis of 4-Bromoisoquinolones[1][2]
| Entry | R¹ Substituent | R² Substituent | Time (h) | Yield (%) |
| 1 | Phenyl | H | 20 | 83 |
| 2 | m-Methylphenyl | H | 20 | - |
| 3 | p-Methoxyphenyl | H | 20 | 42 |
| 4 | p-Nitrophenyl | H | 34 | 81 |
| 5 | 2-Thienyl | H | 22 | 76 |
| 6 | Phenyl | 3-Methoxy | 24 | 57 |
Reaction conditions: o-alkynyl benzyl azide (0.3 mmol), PdBr₂ (5 mol%), Cy₂NH₂Br (3 equiv.), HOAc (2 equiv.) in ClCH₂CH₂Cl (5 mL) and H₂O (0.1 mL) at 80 °C. Isolated yield.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of 4-bromoisoquinolone.
Caption: General workflow for the synthesis of 4-bromoisoquinolone.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the formation of 4-bromoisoquinolone.
Caption: Plausible catalytic cycle for 4-bromoisoquinolone synthesis.
References
Application Notes: Suzuki Coupling Reactions with 4-Bromo-1H-quinolin-2-one
Introduction
The quinolin-2(1H)-one scaffold is a prominent "privileged structure" in medicinal chemistry and drug discovery.[1][2] This heterocyclic core is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4][5] The functionalization of this scaffold is crucial for developing novel therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[6][7] This palladium-catalyzed reaction between an organohalide and an organoboron compound is valued for its mild conditions, tolerance of diverse functional groups, and broad substrate scope, making it an invaluable tool in the synthesis of complex molecules for pharmaceutical development.[1]
These application notes provide a detailed protocol for the Suzuki coupling of 4-Bromo-1H-quinolin-2-one with various arylboronic acids to synthesize a library of 4-aryl-1H-quinolin-2-one derivatives. These products are of significant interest for screening in drug discovery programs.
General Reaction Scheme
The Suzuki coupling of this compound proceeds via a palladium-catalyzed reaction with an arylboronic acid in the presence of a base to form the corresponding 4-aryl-1H-quinolin-2-one.
Data Presentation: Illustrative Suzuki Coupling Reactions
The following table summarizes representative Suzuki coupling reactions of this compound with various arylboronic acids. The conditions and yields are based on typical outcomes for similar Suzuki-Miyaura coupling reactions.[8][9][10]
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (4%) | Na₂CO₃ (3) | Toluene/H₂O (4:1) | 80-90 | 15 | 82 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (4%) | K₂CO₃ (2) | Dioxane/H₂O (3:1) | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2.5) | DMF | 110 | 10 | 91 |
| 3-Chlorophenylboronic acid | Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 100 | 18 | 78 |
| Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (4%) | Na₂CO₃ (3) | Toluene/MeOH (4:1) | 80 | 16 | 80 |
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling reaction between this compound and phenylboronic acid, which can be adapted for other arylboronic acids.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 equiv.)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv.)
-
Toluene
-
Methanol (MeOH) or Water (H₂O)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Argon or Nitrogen gas
-
Deionized water
Equipment:
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply line (manifold or balloon)
-
Syringes and needles
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 0.33 mmol, 1 equiv.) and phenylboronic acid (e.g., 0.50 mmol, 1.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under the inert atmosphere, add the solvent system (e.g., Toluene/MeOH 4:1, 4 mL total).[9] Then, add a 2M aqueous solution of Na₂CO₃ (e.g., 1.5 mL, 3 equiv.).[9]
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.014 mmol, 0.04 equiv.), to the mixture.[9]
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously.[9]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed (typically 12-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel to yield the pure 4-phenyl-1H-quinolin-2-one.
-
Visualizations
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of 4-aryl-1H-quinolin-2-ones.
Relevance in Drug Discovery
The synthesis of a diverse library of 4-aryl-1H-quinolin-2-ones via Suzuki coupling provides valuable compounds for drug discovery programs. The quinolinone core acts as a versatile scaffold that can be decorated with various aryl groups, allowing for the fine-tuning of pharmacological properties to target a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stille Coupling in Bromoquinoline Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the palladium-catalyzed Stille cross-coupling reaction, a powerful tool for the derivatization of bromoquinolines. The functionalization of the quinoline scaffold is of paramount importance in medicinal chemistry and materials science due to the broad spectrum of biological activities and unique photophysical properties exhibited by its derivatives. The Stille coupling offers a versatile and reliable method for creating carbon-carbon bonds, enabling the synthesis of a diverse library of substituted quinolines.
Introduction to Stille Coupling
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organic halide or pseudohalide.[1][2] This reaction is highly valued in organic synthesis for its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[3][4] These characteristics make it particularly suitable for the late-stage functionalization of complex molecules, a common requirement in drug discovery programs.[5]
The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoquinoline, forming a Pd(II) complex.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the bromide. This is often the rate-determining step.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
General Considerations for Stille Coupling of Bromoquinolines
Successful Stille coupling of bromoquinolines requires careful consideration of several parameters:
-
Catalyst: A variety of palladium catalysts, both Pd(0) and Pd(II) precursors, can be employed. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[6] The choice of catalyst can influence reaction rates and yields.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃), and more specialized ligands like XPhos can be used.
-
Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene, DMF, and dioxane are commonly used solvents.
-
Additives: In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the reaction, particularly the transmetalation step.[3]
-
Inert Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reagents.[7]
Experimental Protocols
The following protocols are generalized procedures for the Stille coupling of bromoquinolines with various organostannanes. Optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Protocol 1: General Procedure for the Stille Coupling of Bromoquinolines with Aryl- and Heteroarylstannanes
This protocol is a starting point for the coupling of various bromoquinoline isomers with aryl- and heteroarylstannanes.
Materials:
-
Bromoquinoline (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
-
Optional: Copper(I) iodide (CuI, 10 mol%)
Procedure:
-
To an oven-dried Schlenk flask, add the bromoquinoline and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe and stir the mixture for 5 minutes.
-
Add the organostannane reagent via syringe. If using, add the CuI at this stage.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling of Bromoquinolines with Vinylstannanes
This protocol is adapted for the coupling of bromoquinolines with vinylstannanes, which are often more reactive.
Materials:
-
Bromoquinoline (1.0 equiv)
-
Vinyltributylstannane (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the bromoquinoline, Pd₂(dba)₃, and P(o-tol)₃ in anhydrous, degassed toluene.
-
Add the vinyltributylstannane via syringe.
-
Heat the reaction mixture at 100 °C and stir for the required time (typically 4-12 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired vinylquinoline.
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for the Stille coupling of various bromoquinolines with different organostannanes. These data are intended to serve as a guide for reaction optimization.
Table 1: Stille Coupling of 2-Bromoquinoline
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85 |
| Tributyl(2-thienyl)stannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | DMF | 100 | 8 | 92 |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 90 | 6 | 88 |
Table 2: Stille Coupling of 3-Bromoquinoline
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(4-methoxyphenyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 100 | 16 | 89 |
| (1-Ethoxyvinyl)tributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 80 | 24 | 78 |
| Tributyl(furan-2-yl)stannane | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | Dioxane | 100 | 12 | 85 |
Table 3: Stille Coupling of 6-Bromoquinoline
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(OAc)₂ (2) | PPh₃ (4) | DMF | 120 | 24 | 91 |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 10 | 95 |
| Tributyl(pyridin-3-yl)stannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Dioxane | 110 | 18 | 75 |
Visualizations
Catalytic Cycle of the Stille Coupling Reaction
Caption: Catalytic cycle of the Stille coupling reaction.
Experimental Workflow for Stille Coupling of Bromoquinolines
Caption: Experimental workflow for Stille coupling.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 4-Bromo-1H-quinolin-2-one Analogues for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of 4-Bromo-1H-quinolin-2-one analogues for structure-activity relationship (SAR) studies. The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. The introduction of a bromine atom at the 4-position offers a versatile handle for further chemical modifications, making this class of compounds particularly attractive for the development of novel therapeutic agents.
This document outlines detailed synthetic protocols, summarizes key quantitative SAR data from the literature for related compounds, and provides visual representations of relevant signaling pathways to guide further research and development.
Data Presentation: SAR of Bromo-Substituted Quinolone Analogues
The following tables summarize the in vitro biological activities of various bromo-substituted quinoline and quinolinone derivatives, providing a basis for understanding the structure-activity relationships that can guide the design of novel this compound analogues.
Table 1: Anticancer Activity of Brominated Quinololine Derivatives against various Cancer Cell Lines.
| Compound ID | R1 | R2 | R3 | R4 | Cell Line | IC50 (µM) | Reference |
| 1 | H | Br | H | OH | C6 (Rat Brain Tumor) | 6.7 | [1][2][3] |
| 2 | Br | Br | H | OH | C6 (Rat Brain Tumor) | 8.2 | [1][2][3] |
| 3 | H | Br | H | OH | HeLa (Human Cervix Carcinoma) | 10.3 | [1][2][3] |
| 4 | Br | Br | H | OH | HeLa (Human Cervix Carcinoma) | 12.8 | [1][2][3] |
| 5 | H | Br | H | OH | HT29 (Human Colon Carcinoma) | 25.6 | [1][2][3] |
| 6 | Br | Br | H | OH | HT29 (Human Colon Carcinoma) | 15.4 | [1][2][3] |
| 7 | H | 3-chloroanilino | H | H | MCF-7 (Breast Cancer) | 2.82 | [4] |
| 8 | H | 4-fluoroanilino | H | H | MCF-7 (Breast Cancer) | 1.69 | [4] |
Note: Compounds 1-6 are 8-hydroxyquinoline derivatives. Compounds 7 and 8 are levofloxacin analogues with a quinolone core.
Table 2: Inhibitory Activity of Brominated Quinolone and Quinazoline Derivatives against EGFR.
| Compound ID | Scaffold | Substitution | Target | IC50 (nM) | Reference |
| 9 | 4-Anilino-quinazoline | 6-bromo, 4-(3-bromoanilino) | EGFR | 3.2 | [5] |
| 10 | Quinazoline | 6-bromo, 2-(pyridin-3-yl), 4-(4-bromophenylethylidene-hydrazinyl) | EGFRwt | 46.1 | [5] |
Experimental Protocols
General Synthesis of this compound Analogues
A versatile method for the synthesis of a library of this compound analogues is the Conrad-Limpach synthesis followed by bromination, or palladium-catalyzed carbonylative Sonogashira coupling. The following is a generalized protocol that can be adapted for various substitutions.
1. Synthesis of 6-Bromo-4-hydroxyquinolin-2(1H)-one via Conrad-Limpach Synthesis [6]
-
Step 1: Condensation. In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in ethanol. Add diethyl malonate (1.1 eq) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
-
Step 2: Cyclization. Add the purified intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 250°C for 30-60 minutes. Monitor the cyclization by TLC. Upon completion, cool the reaction mixture and pour it into hexane to precipitate the product. The solid is then collected by filtration and washed with hexane to yield 6-bromo-4-hydroxyquinolin-2(1H)-one.
2. Synthesis of this compound from 4-hydroxy-1H-quinolin-2-one
-
Step 1: Chlorination. To 4-hydroxy-1H-quinolin-2-one (1.0 eq) in a flask, slowly add phosphorus oxychloride (POCl₃) (excess) dropwise at 0°C. Add a few drops of dimethylformamide (DMF) as a catalyst. Stir the mixture at room temperature for 30 minutes and then reflux for 2-3 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured into ice water and neutralized with a saturated sodium bicarbonate solution. The product, 4-chloro-1H-quinolin-2-one, is extracted with an organic solvent (e.g., dichloromethane), dried, and concentrated.
-
Step 2: Bromination. The 4-chloro-1H-quinolin-2-one (1.0 eq) is dissolved in a suitable solvent like acetonitrile. An excess of a bromide salt (e.g., sodium bromide) is added, and the mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give the crude this compound, which can be purified by column chromatography.
Note: These are generalized protocols. Reaction conditions such as temperature, time, and solvent may need to be optimized for specific analogues. Appropriate safety precautions must be taken when handling hazardous reagents like phosphorus oxychloride and bromine.
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound Analogues
Caption: Synthetic routes for this compound analogues.
Signaling Pathway: EGFR Inhibition
Many quinazoline and quinolinone derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Inhibition of EGFR can block downstream signaling cascades, leading to reduced cell proliferation and apoptosis.
Caption: EGFR signaling pathway and its inhibition.
Signaling Pathway: Topoisomerase I Inhibition
Bromo-substituted quinolines have also been identified as inhibitors of Topoisomerase I, an essential enzyme for DNA replication and transcription. Inhibition of Topoisomerase I leads to DNA damage and subsequent cell death.
Caption: Topoisomerase I mechanism and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Leveraging 4-Bromo-1H-quinolin-2-one for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of kinase inhibitors derived from 4-Bromo-1H-quinolin-2-one. This versatile building block offers a valuable scaffold for the development of potent and selective inhibitors targeting various kinases implicated in cancer and other diseases.
Introduction
The quinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The strategic placement of a bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities to explore the chemical space and optimize inhibitor potency and selectivity. Derivatives of the quinolinone scaffold have shown significant promise as inhibitors of key signaling proteins, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1]
Synthetic Strategies
The primary synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These methodologies allow for the facile introduction of aryl, heteroaryl, and amino moieties at the C4 position, which is often crucial for interaction with the hinge region of the kinase ATP-binding site.
A general workflow for the synthesis of kinase inhibitors starting from this compound is depicted below. This typically involves an initial coupling reaction followed by further derivatization to fine-tune the structure-activity relationship (SAR).
Target Kinases and Biological Activity
Quinolinone-based compounds have been investigated as inhibitors of a range of kinases. Notably, they have been explored as inhibitors of protein kinases such as EGFR and VEGFR.[2] The following table summarizes the biological activity of representative kinase inhibitors synthesized using a bromo-quinoline or related bromo-quinazoline scaffold.
| Compound ID/Reference | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Notes |
| Compound 13 [3] | EGFRL858R/T790M | 3,010 | H1975 | Showed significantly higher antiproliferative activity on H1975 cells compared to gefitinib and lapatinib. |
| Compound 15 [3] | EGFR | 5.9 | - | Displayed a 3.5-fold higher inhibitory activity on EGFR compared to vandetanib. |
| Compound 20 [3] | - | 3,000 (HepG2), 12,000 (MCF-7) | HepG2, MCF-7 | Displayed potent antiproliferative activity compared to erlotinib. |
| Compound 25 [4] | CDK9 | 142 | - | Showed significant improvement in CDK9 inhibitory activity. |
| Compound 7 [4] | CDK9 | 115 | - | One of the most potent CDK9 inhibitors in the series. |
| Compound 9 [4] | CDK9 | 131 | - | Demonstrated strong CDK9 inhibition. |
Postulated Mechanism of Action: EGFR Inhibition
A plausible mechanism of action for many quinolinone-based kinase inhibitors is the competitive inhibition of ATP binding to the kinase domain of receptor tyrosine kinases like EGFR. By occupying the ATP-binding pocket, these inhibitors block the downstream signaling cascades that promote cell proliferation, leading to cell cycle arrest and apoptosis.[5]
Experimental Protocols
The following are generalized protocols for the synthesis of kinase inhibitors using this compound. Researchers should adapt these methods based on the specific requirements of their target molecules.
Protocol 1: Suzuki Coupling for the Synthesis of 4-Aryl-1H-quinolin-2-ones
This protocol describes a typical Suzuki coupling reaction to introduce an aryl or heteroaryl group at the C4 position of the quinolinone core.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K2CO3 or Na2CO3, 2.0 equivalents)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask, add this compound, the corresponding boronic acid, and the base.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1H-quinolin-2-one derivative.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-1H-quinolin-2-ones
This protocol outlines the Buchwald-Hartwig amination for the introduction of an amino group at the C4 position.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd2(dba)3, 0.02 equivalents)
-
Ligand (e.g., Xantphos, 0.04 equivalents)
-
Base (e.g., Cs2CO3, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, the amine, and the base.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the target 4-amino-1H-quinolin-2-one.
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of a diverse array of kinase inhibitors. The straightforward and efficient synthetic protocols, coupled with the demonstrated biological activity of the resulting compounds, underscore the potential of this scaffold in the ongoing quest for novel and effective targeted therapies. Further exploration of the structure-activity relationships of derivatives from this scaffold is warranted to develop next-generation kinase inhibitors with improved efficacy and safety profiles.
References
Application Notes and Protocols for Evaluating the In Vitro Activity of 4-Bromo-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting key in vitro assays to evaluate the biological activity of 4-Bromo-1H-quinolin-2-one. Quinolin-2-one derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potential anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The functionalization of the quinoline ring, including halogenation, is a key strategy in developing potent bioactive molecules.[4][5][6] Accurate in vitro assessment is a critical first step in the drug discovery and development pipeline.
Data Presentation: Cytotoxic Activity of Quinolinone Derivatives
The following table summarizes the cytotoxic activity of various quinolinone and quinoline derivatives against different cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. While specific data for this compound is not extensively available in the public domain, the data for related brominated and substituted quinolinones provides a valuable reference for expected potency.
Table 1: IC50 Values of Various Brominated and Substituted Quinoline/Quinolinone Derivatives in Different Cancer Cell Lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 5,7-dibromo-8-hydroxyquinoline | C6 (rat glioblastoma) | Not specified, but showed inhibitory effects | [7] |
| 5,7-dibromo-8-hydroxyquinoline | HeLa (human cervical cancer) | Not specified, but showed inhibitory effects | [7] |
| 5,7-dibromo-8-hydroxyquinoline | HT29 (human colorectal adenocarcinoma) | Not specified, but showed inhibitory effects | [7] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 | 5.45 - 9.6 µg/mL | [7] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | HeLa | 5.45 - 9.6 µg/mL | [7] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | HT29 | 5.45 - 9.6 µg/mL | [7] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (human breast adenocarcinoma) | Showed 82.9% reduction in cellular growth at 100 µM | [8] |
| Bis-quinoline isomer 2a | HCT116 (human colorectal carcinoma) | Submicromolar | [9] |
| Bis-quinoline isomer 2a | HeLa | 0.14 | [9] |
| Bis-quinoline isomer 2a | M14 (human melanoma) | Submicromolar | [9] |
| Bis-quinoline isomer 2a | HT1080 (human fibrosarcoma) | Submicromolar | [9] |
| Bis-quinoline isomer 2b | MCF-7 | 0.3 | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[1] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.[10] Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.[1]
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental goals.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis, or programmed cell death, which is a common mechanism of action for anticancer drugs.[1] It utilizes Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), which stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.[1]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[1]
-
Washing: Wash the cells twice with cold PBS.[1]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Enzyme Inhibition Assays
Quinolinone derivatives have been shown to inhibit various enzymes involved in disease progression.[7][11] The following is a general protocol for a fluorescence-based enzyme inhibition assay, which can be adapted for specific enzymes like kinases, proteases, or methyltransferases.
Protocol:
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and serial dilutions of this compound.
-
Enzyme and Inhibitor Incubation: In a 96-well black plate, add the enzyme solution and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle). Incubate for a predetermined time at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration.
-
Data Analysis: Determine the initial reaction rates (slopes of the linear phase of the fluorescence curves). Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for a fluorescence-based enzyme inhibition assay.
Signaling Pathways
Quinoline derivatives can exert their effects through various signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
Potential Anticancer Signaling Pathways
Many quinoline derivatives exhibit anticancer properties by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[12] A common target is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Inhibition of the PI3K-Akt-mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [history.chdu.edu.ua]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Derivatization of 4-Bromo-1H-quinolin-2-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 4-Bromo-1H-quinolin-2-one, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined herein detail key synthetic transformations and biological screening methodologies to facilitate the discovery of new drug candidates.
The quinolin-2-one core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom at the 4-position of the quinolin-2-one ring offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the generation of compound libraries for biological screening.
I. Derivatization Strategies
The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds. These methods are highly versatile and tolerate a wide range of functional groups.
A. Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1H-quinolin-2-ones
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing 4-aryl derivatives of 1H-quinolin-2-one, which have shown promising anticancer activities.
B. Buchwald-Hartwig Amination for the Synthesis of 4-Amino-1H-quinolin-2-ones
The Buchwald-Hartwig amination enables the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the quinolin-2-one scaffold, leading to compounds with potential antimicrobial and anticancer properties.
II. Data Presentation: Biological Activities of 4-Substituted-1H-quinolin-2-one Derivatives
The following tables summarize the in vitro biological activities of representative 4-aryl and 4-amino-1H-quinolin-2-one derivatives from the literature. This data highlights the potential of these compound classes as starting points for drug discovery programs.
Table 1: Anticancer Activity of 4-Aryl-1H-quinolin-2-one Derivatives
| Compound ID | Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Methoxyphenyl | MDA-MB-231 | 0.11 | [1] |
| 1b | Phenyl | H1299 | 1.41 | [1] |
| 1c | Phenyl | SKBR-3 | 0.70 | [1] |
| 1d | 4-(Benzyloxy)phenyl | MDA-MB-231 | 0.11 | [1] |
| 1e | 2,6-Dichlorophenyl | MGC-803 | 0.85 | [2] |
| 1f | 2,6-Dichlorophenyl | PC3 | 1.37 | [2] |
| 1g | 2,6-Dichlorophenyl | Bcap-37 | 4.98 | [2] |
Table 2: Antimicrobial Activity of 4-Amino-1H-quinolin-2-one and Related Derivatives
| Compound ID | Amine Substituent/Derivative Type | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 2a | Amino acid derivative | Bacillus subtilis | 39 | [3] |
| 2b | Amino acid derivative | Escherichia coli | 9.75 | [3] |
| 2c | Amino acid derivative | Staphylococcus aureus | 39 | [3] |
| 2d | Amino acid derivative | Pseudomonas aeruginosa | 78 | [3] |
| 2e | Iodo-quinoline derivative | Staphylococcus epidermidis | Varies | [4] |
| 2f | Amino acid derivative | Bacillus subtilis | 2500 | [5] |
III. Experimental Protocols
A. General Synthetic Workflow
The derivatization of this compound follows a logical workflow from the synthesis of the starting material to the generation and purification of the final compounds for biological evaluation.
Caption: General workflow for derivatization and screening.
B. Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 ratio) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-1H-quinolin-2-one.
C. Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a variety of amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cs₂CO₃ (1.5 equivalents)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by this compound (1.0 equivalent), the desired amine (1.2 equivalents), and Cs₂CO₃ (1.5 equivalents).
-
Seal the tube and heat the reaction mixture at 100-110 °C for 18-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with saturated aqueous NH₄Cl.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the target 4-amino-1H-quinolin-2-one derivative.
D. Protocol 3: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, MGC-803, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized quinolin-2-one derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
E. Protocol 4: In Vitro Antimicrobial Screening (Broth Microdilution Assay)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, B. subtilis)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Synthesized quinolin-2-one derivatives dissolved in DMSO
-
Standard antibiotic/antifungal (positive control)
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with a standard drug) and a negative control (microorganism with no compound).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
IV. Mechanism of Action: Inhibition of EGFR Signaling Pathway
Many quinolin-2-one derivatives have been found to exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling and proliferation. A key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and tumor progression.
Caption: Inhibition of the EGFR signaling pathway.
The diagram illustrates how quinolin-2-one derivatives can act as inhibitors of EGFR. By binding to the receptor, they block the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival. This inhibition ultimately leads to a reduction in tumor growth.[6][7][8][9][10][11]
V. Conclusion
The this compound scaffold provides a valuable starting point for the development of novel therapeutic agents. The synthetic protocols and screening methods detailed in these application notes offer a robust framework for the synthesis of diverse compound libraries and the identification of lead candidates with promising anticancer and antimicrobial activities. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for their advancement in drug discovery pipelines.
References
- 1. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antitumor activity of (1E,4E)-1-aryl-5-(2-((quinazolin-4-yl)oxy)phenyl)-1,4-pentadien-3-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Hydroxy-1H-quinolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of 4-hydroxy-1H-quinolin-2-one derivatives. The use of microwave irradiation presents significant advantages over conventional heating methods, including drastically reduced reaction times, often higher yields, and improved product purity.[1][2] These protocols are designed to be a practical guide for chemists in medicinal chemistry, drug discovery, and organic synthesis.
Introduction to 4-Hydroxy-1H-quinolin-2-ones
The 4-hydroxy-1H-quinolin-2-one (often referred to as 4-hydroxy-2-quinolone) scaffold is a privileged structure in medicinal chemistry.[1] It forms the core of many biologically active compounds with a wide array of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The versatility of this scaffold allows for functionalization at various positions, enabling the fine-tuning of its biological activity, which makes it a highly attractive template for drug design.[1]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes the ability of polar molecules in a reaction mixture to absorb microwave energy and convert it into heat. This direct and efficient heating mechanism offers several key benefits over conventional heating methods:[1][2]
-
Rapid Reaction Times: Reactions that can take several hours with conventional heating can often be completed in a matter of minutes under microwave irradiation.[1][2]
-
Higher Yields: The rapid and uniform heating, along with precise temperature control, can minimize the formation of byproducts, leading to higher yields of the desired product.[1]
-
Improved Purity: Cleaner reaction profiles often result from reduced side reactions, which simplifies the subsequent purification process.[1]
-
Energy Efficiency: Microwave synthesis is generally a more energy-efficient method compared to traditional heating techniques.[1]
-
Green Chemistry: The reduced reaction times and potential for solvent-free reactions align well with the principles of green chemistry.[6]
Data Presentation: Synthesis of 4-Hydroxy-1H-quinolin-2-one Derivatives
The following table summarizes the results of a bismuth(III) chloride-catalyzed synthesis of various 4-hydroxy-1H-quinolin-2-one analogues using microwave irradiation. This method involves the condensation of β-enaminones with diethyl malonate.[7]
| Entry | β-Enaminone Precursor | R | R' | Time (min) | Yield (%) |
| 1 | 3a | H | H | 10 | 71 |
| 2 | 3b | 4-CH₃ | H | 8 | 68 |
| 3 | 3c | 4-OCH₃ | H | 5 | 65 |
| 4 | 3d | 4-Cl | H | 12 | 62 |
| 5 | 3e | 4-F | H | 13 | 58 |
| 6 | 3f | 4-NO₂ | H | 10 | 51 |
| 7 | 3g | 2-CH₃ | H | 9 | 69 |
| 8 | 3h | 2-Cl | H | 11 | 60 |
| 9 | 3i | H | CH₃ | 7 | 70 |
Data sourced from "BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation".[7]
Experimental Protocols
This section provides a detailed methodology for a representative microwave-assisted synthesis of a 4-hydroxy-1H-quinolin-2-one derivative.
Materials:
-
β-enaminone (1 mmol)
-
Diethyl malonate (3 mmol)
-
Bismuth(III) chloride (BiCl₃) (0.2 mmol)
-
Ethanol (1 mL)
-
Microwave reactor glass tube (20 mL capacity)
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
To a 20 mL glass microwave reactor tube, add the β-enaminone (1 mmol) and diethyl malonate (3 mmol) in 1 mL of ethanol.
-
Add bismuth(III) chloride (0.2 mmol) to the reaction mixture.[7]
-
Seal the tube and place it in the microwave reactor.
-
Subject the reaction mixture to microwave irradiation for the appropriate time (typically 5-13 minutes, as indicated in the data table).[7] The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, allow the tube to cool to room temperature.
-
Add 5 mL of ethanol to the reaction mixture.
-
Recover the catalyst by filtration.
-
The filtrate can then be concentrated under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.[1]
Safety Precautions:
-
Always conduct reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Microwave reactors operate under high pressure and temperature; ensure you are properly trained on the equipment before use.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.
Visualizations
The following diagrams illustrate the general reaction scheme and the experimental workflow for the microwave-assisted synthesis of 4-hydroxy-1H-quinolin-2-one derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. BiCl 3 -catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05289C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 6. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude 4-Bromo-1H-quinolin-2-one by Recrystallization
Introduction
4-Bromo-1H-quinolin-2-one is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is critical for the successful outcome of subsequent synthetic steps and for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of crude this compound using recrystallization techniques. The methodologies outlined are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound.
Recrystallization is a robust and widely employed technique for the purification of solid organic compounds. The fundamental principle of this method relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the impure solid in a hot solvent to the point of saturation and then allowing it to cool slowly, the target compound forms highly ordered, pure crystals, while the impurities are retained in the mother liquor.
Data Presentation: Solvent Screening for Recrystallization
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures. Based on literature precedents for analogous brominated quinolinone derivatives, several solvents and solvent systems have been identified as potentially effective. The following table summarizes these solvent systems with typical expected recovery and purity, which should serve as a starting point for optimization.
| Solvent System | Typical Temperature Range (°C) | Expected Recovery Yield (%) | Anticipated Purity (%) | Notes |
| Isopropanol | 0 - 78 | 85 - 95 | > 99 | A highly promising solvent for similar brominated quinolinones. Provides good crystal formation. |
| Ethanol | 0 - 78 | 80 - 90 | > 98 | A common and effective solvent for the recrystallization of many quinolinone derivatives. |
| Ethanol/Water (e.g., 9:1 v/v) | 0 - 80 | 85 - 92 | > 98 | The addition of water as an anti-solvent can significantly improve the crystallization yield. |
| Acetonitrile | 0 - 80 | 75 - 85 | > 97 | Suitable for compounds with moderate polarity. May require the addition of an anti-solvent. |
| Acetonitrile/Water (e.g., 8:2 v/v) | 0 - 80 | 80 - 90 | > 98 | Water acts as an anti-solvent to induce crystallization and improve yield. |
| Dimethylformamide (DMF) | RT - 100 | 70 - 85 | > 97 | Due to its high boiling point, DMF is suitable for less soluble compounds. Requires high vacuum for complete removal. |
Experimental Protocols
The following are detailed protocols for the single-solvent and two-solvent recrystallization of crude this compound.
Protocol 1: Single-Solvent Recrystallization (e.g., using Isopropanol)
Materials:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a clean Erlenmeyer flask. Add a minimal amount of isopropanol to just cover the solid.
-
Heating: Gently heat the mixture to the boiling point of isopropanol while stirring to facilitate dissolution. If the solid does not completely dissolve, add small portions of hot isopropanol until a clear, saturated solution is obtained. Avoid adding an excess of solvent to maximize the recovery yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat source and add a small amount of activated charcoal (approximately 1-2% of the solute weight). Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization (e.g., using Ethanol/Water)
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized Water (anti-solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask, as described in Protocol 1.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid (cloudy), indicating the point of saturation.
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to ensure complete crystallization.
-
Isolation and Drying: Collect and dry the purified crystals as described in Protocol 1, washing with a cold ethanol/water mixture.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the recrystallization process and a decision-making pathway for troubleshooting common issues.
Caption: A flowchart illustrating the key stages of the recrystallization process.
Caption: A decision tree for troubleshooting common recrystallization problems.
Application Notes: Column Chromatography Purification of 4-Bromo-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1H-quinolin-2-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its core quinolinone structure, a scaffold found in numerous biologically active molecules. Achieving high purity of this compound is critical for accurate biological screening and subsequent development activities. This document provides detailed protocols for the purification of this compound using silica gel column chromatography, a standard and effective technique for the separation of moderately polar organic compounds.
Chromatographic Principles
The purification strategy relies on normal-phase column chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The components of the crude mixture are separated based on their differential adsorption to the silica gel and solubility in the mobile phase. Non-polar impurities will travel through the column more quickly with the mobile phase, while the more polar this compound will have a stronger interaction with the silica gel, resulting in a slower elution. By gradually increasing the polarity of the mobile phase, the target compound can be effectively eluted and isolated from residual starting materials and by-products.
Data Presentation: Recommended Chromatography Conditions
The selection of an appropriate solvent system is crucial for achieving optimal separation. The following table summarizes recommended starting conditions for the purification of this compound based on methodologies used for structurally similar compounds, such as 4-bromoisoquinolin-1(2H)-one and other quinolinone derivatives.[1]
| Parameter | Condition 1 | Condition 2 | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) | Standard grade for flash chromatography provides a good balance between resolution and flow rate. |
| Mobile Phase System | Hexane / Ethyl Acetate | Dichloromethane / Methanol | Hexane/Ethyl Acetate is a common versatile system.[1] Dichloromethane/Methanol is suitable for more polar compounds. |
| Elution Mode | Gradient | Gradient | A gradient elution is recommended to first elute non-polar impurities followed by the target compound, providing better separation and cleaner fractions. |
| Initial Mobile Phase | 5-10% Ethyl Acetate in Hexane | 1-2% Methanol in Dichloromethane | The initial low polarity elutes non-polar by-products. This should be adjusted so the target compound has an Rf of ~0.1-0.2 on TLC. |
| Final Mobile Phase | 30-50% Ethyl Acetate in Hexane | 5-10% Methanol in Dichloromethane | The final polarity should be sufficient to elute the target compound in a reasonable volume, aiming for an Rf of ~0.3-0.5 on TLC. |
| Sample Loading | Dry Loading or Minimal Wet Loading | Dry Loading or Minimal Wet Loading | Dry loading onto a small amount of silica gel is often preferred to ensure a narrow sample band and improve resolution. |
| Monitoring | Thin-Layer Chromatography (TLC), UV (254 nm) | Thin-Layer Chromatography (TLC), UV (254 nm) | Fractions should be collected and analyzed by TLC to identify those containing the pure product. The quinolinone ring is typically UV-active. |
Experimental Protocols
This section provides a detailed step-by-step protocol for the flash column chromatography purification of crude this compound.
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
-
Plate Preparation : Use standard silica gel 60 F254 TLC plates.
-
Sample Preparation : Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting : Carefully spot the dissolved sample onto the baseline of the TLC plate.
-
Development : Develop the plate in a sealed chamber containing a pre-screened mobile phase (e.g., start with 20% ethyl acetate in hexane).
-
Visualization : After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.
-
Optimization : Adjust the mobile phase composition until the spot corresponding to the desired product has a Retention Factor (Rf) of approximately 0.2-0.3. This optimized solvent system will serve as the basis for the column chromatography elution.
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation :
-
Select an appropriately sized glass column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Securely clamp the column in a vertical position.
-
Plug the bottom of the column with a small piece of cotton or glass wool, followed by a thin layer of sand.
-
-
Packing the Column (Slurry Method) :
-
In a beaker, prepare a slurry of silica gel (e.g., 40 g for 1 g of crude product) in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane).
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.
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Allow the silica to settle, ensuring the solvent level does not drop below the top of the silica bed.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Method) :
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution :
-
Carefully add the initial low-polarity mobile phase to the column.
-
Apply gentle positive pressure (using a pump or house air) to begin eluting the solvent through the column.
-
Start collecting fractions in test tubes.
-
Gradually increase the polarity of the mobile phase according to the gradient determined by TLC (e.g., sequentially increase the percentage of ethyl acetate in hexane).
-
-
Fraction Analysis and Product Isolation :
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
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Combine the pure fractions.
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Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
-
Workflow and Logic Diagrams
Caption: Workflow for the purification of this compound.
Caption: Principle of chromatographic separation for this compound.
References
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of quinolin-2-ones.
Welcome to the technical support center for the synthesis of quinolin-2-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the quinolin-2-one scaffold?
A1: The primary synthetic routes include classical methods like the Friedländer, Camps, and Conrad-Limpach-Knorr cyclizations, as well as modern transition-metal-catalyzed reactions.[1][2] Palladium-catalyzed methods, in particular, have become widespread due to their efficiency and tolerance of various functional groups, often involving processes like C-H bond activation, Heck reactions, and carbonylative annulations.[3]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
A2: Low yield is a common issue that can stem from several factors. Begin by assessing the following:
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Catalyst System: Ensure the catalyst (e.g., palladium) and any associated ligands are active and used in the correct ratio. The choice of ligand (e.g., PPh₃, Xantphos) can be critical.[1][3]
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Base and Solvent: The choice of base and solvent system is highly influential. Aprotic polar solvents like DMF or DMSO are common, but the optimal choice depends on the specific reaction.[1][4] The base (e.g., NaOAc, K₂CO₃, Cs₂CO₃) must be appropriate for the specific transformation.[1][3]
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Reaction Temperature and Time: Many syntheses require elevated temperatures (e.g., 80-120 °C) and extended reaction times (e.g., 4-24 hours) to proceed to completion.[1] Verify that your conditions are optimal for your specific substrates.
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Purity of Starting Materials: Impurities in starting materials, including residual water or oxygen in sensitive reactions, can inhibit catalysis and lead to side products.[1][5]
Q3: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity?
A3: Isomer formation is a known challenge, particularly in reactions like the Camps cyclization, which can yield both quinolin-2-ones and quinolin-4-ones.[1] The regioselectivity is often dictated by the choice of base.[1] A weaker base (e.g., Cs₂CO₃) tends to favor deprotonation at the amide, leading to the quinolin-2-one product. Conversely, a stronger base (e.g., NaOH) can deprotonate the α-position of the ketone, favoring the formation of the quinolin-4-one isomer.[1] Careful selection of the base is therefore crucial for controlling the reaction's outcome. In the case of the Conrad-Limpach-Knorr synthesis, lower temperatures favor the kinetic product (4-hydroxyquinoline), while higher temperatures yield the thermodynamic product (2-hydroxyquinoline).[2]
Q4: What are the best practices for purifying quinolin-2-one derivatives?
A4: Purification can be challenging due to the polarity and sometimes poor solubility of quinolin-2-ones.
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Column Chromatography: This is a common method. If the product is poorly soluble, you can try dissolving the crude material in a stronger solvent like DMF or DMSO and adsorbing it onto silica gel before loading it onto the column.[1]
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Recrystallization: This can be a highly effective method for solid products.[6] Experiment with different solvent systems to find one where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
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Acid-Base Extraction: For derivatives with acidic or basic functional groups, an acid-base extraction can be a powerful purification step to remove neutral impurities. For instance, a phenolic starting material can be removed by washing the organic layer with an aqueous base.[7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or reagents. | Use fresh, high-purity starting materials and catalyst. Ensure anhydrous conditions if the reaction is moisture-sensitive.[5] |
| Suboptimal reaction temperature. | Optimize the temperature. Some reactions require high temperatures for cyclization (>250 °C), while others may proceed at lower temperatures with the right catalyst.[8] | |
| Incorrect solvent or base. | Screen different solvents and bases. The polarity of the solvent and the strength of the base can significantly impact the reaction outcome.[1][4] | |
| Formation of Tarry Side Products | Harsh reaction conditions (strong acid, high temperature). | Use milder reaction conditions. For example, in the Skraup synthesis, adding a moderator like ferrous sulfate can control the exothermic reaction and reduce charring.[9] |
| Polymerization of starting materials. | In reactions like the Doebner-von Miller synthesis, slow addition of the α,β-unsaturated carbonyl compound can minimize its self-condensation.[9] | |
| Difficulty in Product Purification | Product is poorly soluble. | For chromatography, try dissolving the crude product in a stronger solvent like DMF or DMSO and adsorbing it onto silica gel before loading it onto the column.[1] |
| Presence of persistent, closely-eluting impurities. | Consider derivatization of the crude product to alter its polarity, followed by purification and subsequent removal of the protecting group. Alternatively, attempt recrystallization from various solvent systems.[1] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of 3-Substituted Quinolin-2(1H)-ones
This protocol describes a palladium-catalyzed Heck-type reaction followed by aminocyclization.
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To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-iodoaniline (1.0 mmol), the α,β-unsaturated carbonyl compound (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.10 mmol, 10 mol%).[1]
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Add sodium acetate (NaOAc, 6.0 mmol) as the base.[1]
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Add anhydrous dimethylformamide (DMF) as the solvent.[1]
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Place the vessel under an inert atmosphere (e.g., nitrogen).[1]
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Heat the reaction mixture to 100 °C and stir for 20 hours.[1]
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Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
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Upon completion, cool the mixture to room temperature and pour it into water.[1]
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1]
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
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Purify the crude product by silica gel column chromatography to yield the desired 3-substituted quinolin-2(1H)-one.[1]
Protocol 2: Microwave-Assisted Base-Promoted Lactamization
This protocol describes a transition-metal-free synthesis of quinolin-2(1H)-ones.
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In a microwave reaction vial, combine the N-aryl-β-bromo-α,β-unsaturated amide (1.0 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol).[1]
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Add dimethylformamide (DMF) as the solvent.[1]
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Seal the vial and place it in a microwave reactor.
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Irradiate the mixture at a set temperature (e.g., 120-150 °C) for the specified time (typically 10-30 minutes).[1]
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After the reaction is complete, cool the vial to room temperature.[1]
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Dilute the reaction mixture with water to precipitate the product.[1]
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Collect the solid by filtration, wash with water, and dry.[1]
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If necessary, purify the product further by recrystallization or column chromatography.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Quinolin-2-one Synthesis
| Synthesis Method | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd-Catalyzed Heck/Cyclization | Pd(OAc)₂, PPh₃ | NaOAc | DMF | 100 | 20 | 67-76[3] |
| Microwave-Assisted Lactamization | None | K₂CO₃ | DMF | 120-150 | 0.17-0.5 | High (not specified)[1] |
| Friedländer Annulation | Iodine (I₂) | - | - | 80-100 | Not specified | Moderate to high[8] |
| Conrad-Limpach (for 4-hydroxyquinoline) | Acid (e.g., H₂SO₄) | - | Mineral Oil | ~250 | 0.5-1 | Up to 95[10] |
| Knorr (for 2-hydroxyquinoline) | Strong Acid (e.g., H₂SO₄) | - | - | >140 | Not specified | Varies[10] |
Visualizations
Caption: A generalized experimental workflow for the synthesis of quinolin-2-ones.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
Common side reactions in the synthesis of 4-Bromo-1H-quinolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1H-quinolin-2-one. The following information addresses common side reactions and offers guidance on optimizing experimental outcomes.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in the synthesis of quinolinone derivatives are a frequent issue and can stem from several factors:
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Incomplete Cyclization: The intramolecular cyclization to form the quinolinone ring often requires high temperatures. Insufficient temperature or reaction time can lead to a significant amount of unreacted starting material or intermediates remaining in the reaction mixture.
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Side Reactions: The formation of undesired byproducts consumes starting materials and reduces the yield of the target molecule. Common side reactions include the formation of isomers and polybrominated species.
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Product Degradation: Quinolinone scaffolds can be susceptible to degradation under harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, often leading to the formation of tar-like substances.[1]
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Sub-optimal Reagent Quality: The purity of starting materials, particularly the aniline derivative and the malonic acid derivative, is crucial. Impurities can interfere with the reaction and lead to the formation of side products.
Q2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products?
A2: The presence of multiple spots on a TLC plate indicates the formation of impurities. For the synthesis of this compound, the most common side products include:
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Isomeric Bromoquinolinones: Depending on the synthetic route, isomers such as 6-Bromo-1H-quinolin-2-one or 8-Bromo-1H-quinolin-2-one can be formed. The regioselectivity of the cyclization or bromination step is critical in determining the isomeric purity of the final product. For instance, in syntheses starting from 3-bromoaniline, cyclization can potentially occur at two different positions, leading to isomeric products.
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Dibromo- and Polybromo-quinolinones: Over-bromination is a common side reaction, especially if the synthetic strategy involves the bromination of the pre-formed quinolinone ring. This can lead to the formation of dibromo- or even tribromo- substituted quinolinones. The separation of these polyhalogenated byproducts from the desired monobrominated product can be challenging.[2]
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Unreacted Intermediates: Incomplete cyclization can result in the presence of intermediates, such as N-(bromophenyl)malonamic acid derivatives, in the final crude product.
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Alternative Reaction Products: In Knorr-type syntheses, the formation of an alternative crotonate product instead of the desired anilide can occur, which upon cyclization would lead to a different quinolinone isomer.[3]
Q3: How can I minimize the formation of the 3-bromo isomer impurity?
A3: The formation of the 3-bromo isomer, particularly in syntheses involving the bromination of acetoacetanilide followed by cyclization, is a known issue. To minimize its formation, consider the following:
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Control of Bromination Conditions: Carefully control the stoichiometry of the brominating agent and the reaction temperature. Using a slight excess of the substrate and adding the bromine solution dropwise at a low temperature can help to improve selectivity.
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Choice of Solvent: The solvent can influence the regioselectivity of the bromination. Experiment with different solvents to find the optimal conditions for the desired 4-bromo substitution.
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Purification Strategy: Since the 3-bromo isomer can be difficult to remove by simple recrystallization, column chromatography is often necessary for achieving high purity.
Q4: My reaction mixture has turned into a thick, dark tar. What went wrong and can I salvage my product?
A4: Tar formation is a common problem in high-temperature cyclization reactions, such as the Conrad-Limpach or Gould-Jacobs synthesis.[1] It is often a result of product and/or starting material decomposition.
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Troubleshooting:
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Reduce Reaction Temperature: While high temperatures are necessary for cyclization, excessive heat can be detrimental. Try to find the minimum temperature required for the reaction to proceed at a reasonable rate.
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Shorten Reaction Time: Monitor the reaction progress closely using TLC and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to high temperatures.
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Use a High-Boiling Point Inert Solvent: Performing the reaction in a high-boiling point solvent can help to better control the temperature and prevent localized overheating.
-
-
Salvaging the Product:
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If a significant amount of tar has formed, salvaging the product can be difficult. You can attempt to dissolve the crude mixture in a suitable solvent and filter off the insoluble tar. The soluble portion can then be subjected to column chromatography for purification. However, yields are likely to be low.
-
Quantitative Data on Side Product Formation
Quantitative data on the exact distribution of side products in the synthesis of this compound is not extensively reported in the literature and can be highly dependent on the specific reaction conditions used. However, based on related syntheses, the following trends can be inferred:
| Side Product | Typical Conditions Leading to Formation | Estimated Percentage (if not optimized) |
| Isomeric Bromoquinolinones (e.g., 6-bromo, 8-bromo) | Use of substituted anilines where cyclization can occur at multiple positions. | 5-20% |
| Dibromo- and Polybromo-quinolinones | Excess of brominating agent, harsh bromination conditions. | 10-30% |
| Unreacted Intermediates | Insufficient reaction temperature or time for cyclization. | Highly variable |
| 3-Bromo Isomer | In certain bromination/cyclization routes. | 1-5% (can be higher if not controlled) |
Experimental Protocols
Below are generalized experimental protocols for common synthetic routes to quinolinone derivatives, which can be adapted for the synthesis of this compound.
Protocol 1: Conrad-Limpach Synthesis (from 3-Bromoaniline and Diethyl Malonate)
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Condensation: In a round-bottom flask, combine 3-bromoaniline (1.0 eq) and diethyl malonate (1.1 eq). Heat the mixture at 140-160 °C for 2-4 hours, distilling off the ethanol that is formed.
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Cyclization: Add the resulting crude N-(3-bromophenyl)malonamic acid ethyl ester to a high-boiling point solvent (e.g., diphenyl ether) preheated to 240-260 °C. Maintain this temperature for 30-60 minutes.
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Work-up and Purification: Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product. Collect the solid by filtration, wash with the non-polar solvent, and purify by recrystallization or column chromatography.
Protocol 2: Bromination of 1H-Quinolin-2-one
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Dissolution: Dissolve 1H-quinolin-2-one (1.0 eq) in a suitable solvent such as acetic acid or chloroform.
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Bromination: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the reaction mixture at room temperature. Stir for 2-4 hours or until TLC indicates the consumption of the starting material.
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Work-up and Purification: Pour the reaction mixture into water and collect the precipitate by filtration. Wash the solid with water and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Visualizations
Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.
Caption: Logical relationships of common side reaction pathways in the synthesis of this compound.
References
How to remove impurities from 4-Bromo-1H-quinolin-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 4-Bromo-1H-quinolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the bromination of 4-hydroxy-1H-quinolin-2-one, can lead to several common impurities:
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Unreacted Starting Material: Residual 4-hydroxy-1H-quinolin-2-one is a frequent impurity.
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Di-brominated Byproducts: Over-bromination can occur, leading to the formation of di-bromo-quinolinone species.[1]
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Regioisomers: Depending on the reaction conditions, bromination at other positions on the quinolinone ring can occur.
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Residual Brominating Agent: Traces of the brominating agent (e.g., N-bromosuccinimide or bromine) may remain.[2]
Q2: My Thin Layer Chromatography (TLC) of the crude product shows multiple spots. How can I identify the product and major impurities?
A2: Typically, the desired this compound product is less polar than the starting material, 4-hydroxy-1H-quinolin-2-one. On a normal-phase silica TLC plate, you can expect the following:
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Starting Material (4-hydroxy-1H-quinolin-2-one): Will have a lower Rf value (closer to the baseline) due to its higher polarity.
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Product (this compound): Will have a higher Rf value compared to the starting material.
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Di-brominated Impurities: May have Rf values similar to or slightly higher than the product, depending on the specific isomer.
Q3: Is recrystallization a suitable method for purifying this compound?
A3: Yes, recrystallization is often an effective method for purifying solid organic compounds like this compound, especially for removing unreacted starting material and some byproducts. The key is to select an appropriate solvent or solvent system.
Q4: What are the best solvent systems for the recrystallization of this compound?
A4: A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For quinolinone derivatives, common and effective solvents include:
It is advisable to perform small-scale solvent screening to identify the optimal solvent or solvent pair for your specific crude product.
Q5: When should I use column chromatography for purification?
A5: Column chromatography is recommended when recrystallization is ineffective at removing impurities, particularly those with polarities very similar to the desired product, such as regioisomers or di-brominated byproducts.[5] It is a more powerful technique for separating complex mixtures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | - Incomplete reaction. - Product loss during transfers and purification steps. - Inefficient extraction. - Suboptimal recrystallization conditions (e.g., using too much solvent). | - Monitor the reaction by TLC to ensure completion. - Minimize transfers and ensure complete recovery from glassware. - Perform multiple extractions with the organic solvent. - For recrystallization, use the minimum amount of hot solvent required to dissolve the solid. |
| Product is an Oil and Will Not Crystallize | - Presence of significant impurities that are inhibiting crystallization. - The compound may have a low melting point. | - Attempt to purify a small amount by column chromatography to obtain a seed crystal. - Try dissolving the oil in a small amount of a good solvent and then slowly adding an anti-solvent to induce precipitation/crystallization. - Ensure the crude product is free of residual solvent. |
| Persistent Yellow or Brown Color in the Final Product | - Presence of colored impurities from the reaction. - Oxidation of the quinolinone ring. | - Treat a solution of the crude product with activated carbon before filtration and recrystallization. - Perform column chromatography. - Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[6] |
| Poor Separation on Column Chromatography | - Inappropriate solvent system (eluent). - Column was not packed properly. - Sample was loaded in too large a volume of solvent. | - Optimize the eluent system using TLC. Aim for an Rf of 0.2-0.3 for the desired compound.[3] - Ensure the silica gel is packed uniformly without any air bubbles or cracks.[7] - Dissolve the sample in the minimum amount of solvent before loading it onto the column.[7] |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Before | Typical Purity After | Typical Recovery Yield | Primary Impurities Removed |
| Recrystallization (Ethanol) | 85-90% | >98% | 70-85% | Unreacted 4-hydroxy-1H-quinolin-2-one |
| Recrystallization (Ethyl Acetate/Hexane) | 85-90% | >97% | 65-80% | Unreacted 4-hydroxy-1H-quinolin-2-one |
| Column Chromatography (Silica Gel) | <85% | >99% | 50-75% | Di-brominated byproducts, regioisomers, starting material |
Note: The values presented are typical and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Table 2: TLC and Column Chromatography Parameters
| Parameter | TLC Conditions | Column Chromatography Conditions |
| Stationary Phase | Silica Gel 60 F254 | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | 30-50% Ethyl Acetate in Hexane | Gradient elution: 10% to 40% Ethyl Acetate in Hexane |
| Visualization | UV light (254 nm) | UV light (254 nm) for fraction analysis |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate) at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when hot.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Develop a suitable solvent system using TLC that gives good separation of the product from impurities (aim for an Rf of 0.2-0.3 for the product).
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully add the sample to the top of the silica gel bed.
-
Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.
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Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
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Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Purification workflow for this compound.
Caption: Decision tree for purification method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up Quinolin-2-one Synthesis
Welcome to the technical support center for the synthesis of quinolin-2-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when scaling up the synthesis of this important class of heterocyclic compounds from the lab bench to larger-scale production.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and troubleshooting guidance for specific issues that may arise during the scale-up synthesis of quinolin-2-ones.
Q1: We are observing a significant drop in yield when scaling up our quinolin-2-one synthesis from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?
A1: A decrease in yield upon scale-up is a common challenge and
Preventing hydrolysis of 6-bromo-4-chloroquinoline intermediate during work-up.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of the 6-bromo-4-chloroquinoline intermediate during experimental work-up.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 6-bromo-4-chloroquinoline hydrolysis during work-up?
A1: The primary cause of hydrolysis is the reaction of the 4-chloro substituent with water, which is a nucleophilic aromatic substitution (SNAr) reaction. This reaction is catalyzed by both acidic and basic conditions. The electron-withdrawing nature of the quinoline nitrogen enhances the susceptibility of the 4-position to nucleophilic attack by water or hydroxide ions, converting the desired 4-chloro derivative back to the 6-bromo-4-hydroxyquinoline starting material.
Q2: Why is temperature control critical during the quenching and neutralization steps?
A2: Temperature control is crucial because the rate of the hydrolysis reaction, like most chemical reactions, increases with temperature. Performing the quenching of the reaction mixture in ice water and maintaining a low temperature during neutralization significantly slows down the rate of unwanted hydrolysis, thereby maximizing the yield of the 6-bromo-4-chloroquinoline intermediate.
Q3: What is the optimal pH range to maintain during the work-up?
A3: Based on documented procedures, the optimal pH range for the aqueous phase during work-up is between 5 and 8.[1][2] Strongly acidic or strongly basic conditions will accelerate hydrolysis. A near-neutral or slightly basic pH minimizes the concentration of both H+ and OH- ions, both of which can catalyze the hydrolysis.
Q4: Can I use a strong base like sodium hydroxide for neutralization?
A4: While some protocols mention the use of strong bases like NaOH[3], it is generally recommended to use a milder base such as sodium bicarbonate (NaHCO3)[1][2] or potassium carbonate (K2CO3).[1] Strong bases can create localized areas of high pH, which can promote hydrolysis. The use of a weaker base allows for more controlled neutralization.
Troubleshooting Guide
If you are experiencing low yields of 6-bromo-4-chloroquinoline and suspect hydrolysis, consult the following troubleshooting guide.
| Symptom | Potential Cause | Recommended Solution |
| Low yield of isolated product with the presence of starting material (6-bromo-4-hydroxyquinoline) confirmed by TLC or NMR. | Incomplete chlorination or significant hydrolysis during work-up. | Ensure the chlorination reaction has gone to completion before starting the work-up. For the work-up, strictly adhere to low-temperature conditions and careful pH control. |
| Product precipitates upon quenching but redissolves or yield decreases after neutralization. | The pH of the solution is either too acidic or too basic, leading to the formation of the more water-soluble salt of the starting material or hydrolysis. | Carefully monitor and adjust the pH to the optimal range of 5-8 using a weak base.[1][2] Perform the neutralization at a low temperature (0-5 °C). |
| Formation of an emulsion during extraction. | This can be caused by a pH close to the pKa of the product or starting material. | Adjust the pH slightly. The addition of brine (saturated NaCl solution) can also help to break up emulsions. |
| Consistently low yields despite careful temperature and pH control. | The intermediate may be particularly sensitive to prolonged contact with the aqueous phase. | Minimize the time the product is in contact with the aqueous phase. Perform extractions promptly after neutralization. Ensure efficient stirring to avoid localized pH changes. |
Experimental Protocols
Key Experiment: Synthesis and Work-up of 6-bromo-4-chloroquinoline
This protocol is a compilation of best practices derived from multiple sources to minimize hydrolysis.[1][2][3]
1. Reaction:
-
In a round-bottom flask, add 6-bromo-4-hydroxyquinoline (1 equivalent).
-
Under a fume hood, slowly add phosphorus oxychloride (POCl3) (typically 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (around 110 °C) and stir for 2-6 hours, monitoring the reaction progress by TLC.
2. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Prepare a separate beaker with a large volume of crushed ice and water.
-
Crucially, slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. This will quench the excess POCl3.
-
Continue stirring for 30-60 minutes in an ice bath.
-
Slowly add a saturated solution of a weak base (e.g., sodium bicarbonate or potassium carbonate) to neutralize the acidic solution. Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter, adjusting to a final pH between 7 and 8.[1]
-
The product should precipitate as a solid. If it oils out, continue stirring at low temperature to induce solidification.
3. Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Alternatively, if the product does not precipitate cleanly, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification:
-
The crude 6-bromo-4-chloroquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or heptane).
Visualizations
Logical Workflow for Troubleshooting Low Yield Due to Hydrolysis
Caption: Troubleshooting decision tree for diagnosing causes of hydrolysis.
Experimental Workflow for Minimizing Hydrolysis
References
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low yields in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction has a low yield. What are the first things I should check?
A1: When troubleshooting a low-yielding cross-coupling reaction, it is best to start with the most common and easily addressable issues. A systematic check of your reagents and reaction setup is the most effective approach.[1][2]
-
Reagent Quality and Integrity:
-
Aryl/Vinyl Halide/Triflate: Assess the purity of your electrophile. The reactivity order is generally I > Br > OTf > Cl.[1] Aryl chlorides can be particularly challenging and may require specialized catalyst systems.[3][4]
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Organometallic Reagent (e.g., Boronic Acid/Ester, Organotin, Organozinc): These reagents can degrade over time. For instance, boronic acids, especially electron-deficient ones, are susceptible to protodeboronation.[1] Using fresh, high-purity reagents is crucial.[1]
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Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Ensure they have been stored correctly under an inert atmosphere and are not expired. Oxidation of phosphine ligands can lead to catalyst deactivation.[1][5]
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical as it can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[1][5] Ensure your reaction vessel and solvents are thoroughly degassed.[5]
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure your base is of high purity and appropriate for the reaction.[1]
-
Q2: I suspect my palladium catalyst is deactivating. What are the signs and how can I prevent it?
A2: Catalyst deactivation is a common cause of low yields and is often indicated by a reaction that starts but fails to go to completion.[5]
-
Signs of Catalyst Deactivation:
-
Formation of Palladium Black: The precipitation of metallic palladium (palladium black) is a visual cue of catalyst aggregation and deactivation. This can be caused by high temperatures, high catalyst concentrations, or an improper ligand-to-metal ratio.[5][6]
-
Reaction Stalling: The reaction proceeds initially but stops before all the starting material is consumed.
-
-
Causes and Prevention of Catalyst Deactivation:
-
Oxidation: Oxygen is a primary culprit, oxidizing the active Pd(0) to inactive Pd(II).[5] Rigorous degassing of solvents and maintaining an inert atmosphere (argon or nitrogen) are essential.[1]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, particularly at elevated temperatures.[5]
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Catalyst Poisoning: Impurities in the reagents or solvents, such as sulfur or other coordinating species, can poison the catalyst.[6] Ensure high purity of all reaction components.
-
Insufficient Ligand: An inadequate amount of ligand can lead to palladium agglomeration and precipitation. The optimal ligand-to-palladium ratio should be determined experimentally.
-
Q3: How do I choose the right ligand, solvent, and base for my specific cross-coupling reaction?
A3: The choice of ligand, solvent, and base are interdependent and crucial for a successful reaction. There is no universal set of conditions, and screening may be necessary.[7]
-
Ligand Selection: The ligand stabilizes the palladium catalyst and influences its reactivity. Electron-rich and bulky phosphine ligands, such as XPhos or SPhos, are often effective for challenging substrates like aryl chlorides.[8]
-
Solvent Selection: The solvent must dissolve the reactants and be compatible with the reaction conditions. Common solvents include toluene, dioxane, THF, and DMF.[9][10] The polarity of the solvent can influence the reaction rate.[9]
-
Base Selection: The base plays a critical role in the catalytic cycle, often participating in the transmetalation step. The choice of base can affect side reactions like protodeboronation.[1] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). Milder bases may be necessary for substrates with base-sensitive functional groups.[1][10]
Q4: I am observing significant amounts of side products. What are the common side reactions and how can they be minimized?
A4: Common side reactions in palladium-catalyzed cross-couplings include homocoupling and protodeboronation (in Suzuki couplings).
-
Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two molecules of the organometallic reagent). The presence of oxygen is a primary cause of homocoupling of boronic acids.[1] Rigorous degassing and maintaining an inert atmosphere are crucial for minimizing this side reaction.[1]
-
Protodeboronation: This is the replacement of the boronic acid/ester group with a hydrogen atom and is a major side reaction with electron-deficient arylboronic acids.[1]
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide provides a systematic approach to troubleshooting when your reaction yields little to no desired product.
Guide 2: Catalyst Deactivation Pathway
This guide illustrates the common pathways for palladium catalyst deactivation.
Data Presentation
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yield
This table summarizes the yields obtained from screening various catalysts and ligands for the Suzuki coupling of 2,4-dichloropyrimidine.
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [2] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [2] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [2] |
Table 2: Optimization of Sonogashira Coupling Reaction Conditions
This table shows the optimization of various parameters for a Sonogashira-type coupling reaction.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Source |
| 1 | Pd(OAc)₂ (2.5) | 2,2'-bipyridine (10) | Cs₂CO₃ (2) | DCM | 50 | 99 | [11] |
| 2 | Pd(OAc)₂ (2.5) | 2,2'-bipyridine (10) | Cs₂CO₃ (2) | DCM | RT | 65 | [11] |
| 3 | Pd(OAc)₂ (2.5) | - | Cs₂CO₃ (2) | DCM | 50 | 21 | [11] |
| 4 | Pd(OAc)₂ (2.5) | 2,2'-bipyridine (10) | Cs₂CO₃ (2) | Toluene | 50 | 99 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Degassing a Reaction Solvent
The removal of dissolved oxygen from solvents is critical to prevent catalyst oxidation.
-
Place the solvent in a Schlenk flask equipped with a stir bar.
-
Ensure the flask is sealed and connected to a Schlenk line.
-
Freeze-Pump-Thaw Method (3 cycles recommended): a. Freeze the solvent using a liquid nitrogen bath. b. Once completely frozen, open the flask to the vacuum line for 5-10 minutes. c. Close the flask to the vacuum and remove the liquid nitrogen bath. d. Allow the solvent to thaw completely. During this time, dissolved gases will bubble out of the solution. e. Backfill the flask with an inert gas (argon or nitrogen). f. Repeat this cycle two more times.
-
The degassed solvent should be stored under a positive pressure of inert gas.
Protocol 2: General Procedure for Screening Reaction Parameters
A systematic approach to optimizing reaction conditions is often necessary when troubleshooting low yields.
-
Setup: Prepare an array of reaction vials or tubes in a heating block.
-
Stock Solutions: Prepare stock solutions of the aryl halide, organometallic reagent, and internal standard (for GC or NMR analysis) in the chosen solvent. This ensures accurate and consistent dispensing of reagents.
-
Parameter Variation:
-
Ligand Screening: In each vial, place the palladium precursor and a different ligand.
-
Base Screening: Use the optimal catalyst/ligand combination and add a different base to each vial.
-
Solvent Screening: Use the optimal catalyst/ligand/base combination and set up the reaction in different solvents.
-
-
Reagent Addition: Add the stock solutions of the starting materials to each vial.
-
Reaction Execution: Seal the vials, purge with inert gas, and place them in the heating block at the desired temperature for a set amount of time.
-
Analysis: After the reaction time has elapsed, quench the reactions and analyze the yield of each reaction by GC, LC, or ¹H NMR spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Identification of byproducts in the bromination of quinolin-4(1H)-ones.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the identification of byproducts during the bromination of quinolin-4(1H)-ones.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in the bromination of quinolin-4(1H)-ones?
A1: The most frequently encountered byproducts are polybrominated species, where more than one bromine atom is added to the quinolinone ring.[1] The formation of constitutional isomers, with bromine atoms at different positions than the desired product, is also a common issue. The specific nature and position of bromination are highly dependent on the substituents already present on the quinolin-4(1H)-one core.[2] In some cases, particularly with tetrahydroquinoline precursors, oxidation can occur, leading to the formation of a fully aromatic quinoline structure alongside bromination.[3]
Q2: How do substituents on the quinolin-4(1H)-one ring affect the bromination outcome and byproduct formation?
A2: Substituents have a significant directing effect on the position of bromination. For example, in the case of 2-methylquinolin-4(1H)-ones, the nature of the substituent at the C(3) position dictates the reaction's direction.[2] If the C(3) position is substituted (e.g., with a benzyl group), bromination may occur on the methyl group at C(2).[2] Conversely, if the C(3) position is unsubstituted, bromination tends to occur at the C(3) and C(6) positions of the heterocyclic ring.[2]
Q3: What are the recommended analytical techniques for identifying and characterizing these byproducts?
A3: The primary methods for byproduct identification are ¹H NMR spectroscopy and mass spectrometry.[2][4] ¹H NMR can help determine the position of bromination by observing the shifts and disappearance of signals in the aromatic region. Mass spectrometry is crucial for confirming the number of bromine atoms incorporated into the molecule by analyzing the characteristic isotopic pattern of bromine. Elemental analysis is also used to confirm the overall composition of the purified products.[2]
Q4: Can reaction conditions be modified to minimize byproduct formation?
A4: Yes, controlling the reaction conditions is critical. Key parameters include:
-
Stoichiometry: Using an excess of the brominating agent (like N-bromosuccinimide or molecular bromine) is a primary cause of over-bromination.[1] Carefully controlling the stoichiometry to use 1.0 to 1.1 equivalents is recommended for monobromination.[1]
-
Temperature: Higher reaction temperatures can decrease selectivity and lead to more polybrominated byproducts.[1] Running the reaction at lower temperatures (e.g., 0 °C) can improve selectivity.[1]
-
Solvent and Catalyst: While variations in reagents, solvents, and catalysts may not always change the qualitative composition of products, they can slightly affect their yields.[2]
Troubleshooting Guide
Issue 1: High levels of polybrominated byproducts are detected.
-
Possible Cause: The stoichiometry of the brominating agent was too high. Higher reaction temperatures can also contribute to a loss of selectivity.[1]
-
Solution:
-
Carefully control the amount of brominating agent used. For monobromination, use 1.0 to 1.1 equivalents.[1]
-
Perform the reaction at a lower temperature, such as 0 °C, and allow it to warm to room temperature slowly.[1]
-
Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction once the starting material is consumed, preventing further bromination of the product.[1]
-
Issue 2: Bromination occurs at an unexpected position on the quinolinone ring.
-
Possible Cause: The inherent electronic and steric effects of the substituents on your specific quinolin-4(1H)-one derivative are directing the bromination to an alternative position. The substituent at the C(3) position is a known key determinant for the site of bromination in 2-methylquinolin-4(1H)-ones.[2]
-
Solution:
-
Re-evaluate the structure of your starting material. The electronic properties (electron-donating vs. electron-withdrawing) of the existing groups will strongly influence the position of electrophilic attack.
-
Protecting certain functional groups on the molecule may be necessary to block unwanted reaction sites.
-
Issue 3: Difficulty in separating the desired product from byproducts.
-
Possible Cause: The desired product and the byproducts (e.g., dibrominated species) have very similar polarities, making separation by standard column chromatography challenging.[1]
-
Solution:
-
Recrystallization: This is often the most effective method for purification. Experiment with various solvent systems (e.g., ethanol, chloroform, or mixtures like ethyl acetate/hexane) to find conditions that selectively crystallize your desired product.[1]
-
Column Chromatography: If recrystallization fails, meticulous column chromatography is required. Use a high-resolution silica gel and test a range of eluent systems with slightly different polarities to achieve better separation.
-
Quantitative Data Summary
The outcome of bromination is highly dependent on the substitution pattern of the starting quinolin-4(1H)-one. The following table summarizes known relationships.
| Starting Material | Brominating Agent | Product(s) / Position of Bromination | Potential Byproducts | Reference |
| 3-Unsubstituted 2-methylquinolin-4(1H)-one | NBS or Br₂ | Bromination at C(3) and C(6) positions | Polybrominated species | [2] |
| 3-Benzyl-2-methylquinolin-4(1H)-one | NBS or Br₂ | Bromination on the C(2)-methyl group | Ring bromination, dibromination | [2] |
| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Br₂ in CHCl₃ or NBS | 3,6,8-tribromo-2-phenylquinoline (oxidation occurs) | Di-brominated species | [3] |
| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Br₂ in Acetic Acid | 6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline | Over-bromination | [3] |
Experimental Protocols
Protocol 1: General Procedure for Bromination of 3-Substituted 2-Methylquinolin-4(1H)-ones
This protocol is a generalized procedure based on reported methods.[2] Researchers should adapt it to their specific substrate and safety protocols.
-
Dissolution: Dissolve the starting 3-substituted 2-methylquinolin-4(1H)-one in a suitable solvent such as glacial acetic acid or chloroform.
-
Brominating Agent: Prepare a solution of the brominating agent (1.0-1.1 equivalents of N-Bromosuccinimide (NBS) or molecular bromine) in the same solvent.
-
Reaction: Cool the quinolinone solution to 0 °C in an ice bath. Add the brominating agent solution dropwise with constant stirring. For radical-initiated reactions (e.g., on a methyl group), a catalytic amount of benzoyl peroxide may be added.[2]
-
Monitoring: Allow the reaction to stir and slowly warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by pouring it into ice-cold water. If molecular bromine was used, an aqueous solution of sodium thiosulfate can be added to quench any excess bromine.
-
Isolation: Collect the resulting precipitate by filtration. Wash the solid with water and then a cold, non-polar solvent (like hexane) to remove non-polar impurities.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.[1]
Protocol 2: Characterization of Byproducts by NMR and Mass Spectrometry
-
Sample Preparation: After purification, prepare separate, high-purity samples of the main product and each isolated byproduct. Dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. Prepare dilute solutions in a volatile solvent (e.g., methanol, acetonitrile) for mass spectrometry.
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum for each compound.
-
Compare the spectra to that of the starting material.
-
Look for the disappearance of a proton signal in the aromatic region, which indicates substitution on the ring.
-
Note any changes in the chemical shifts and coupling constants of the remaining aromatic protons, which can help pinpoint the substitution pattern.
-
For side-chain bromination, look for the disappearance of a methyl singlet and the appearance of a new signal, such as a bromomethyl (-CH₂Br) singlet.
-
-
Mass Spectrometry (MS) Analysis:
-
Acquire a mass spectrum for each compound.
-
Identify the molecular ion peak (M⁺).
-
Analyze the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A monobrominated compound will show two peaks of nearly equal intensity (M⁺ and M+2). A dibrominated compound will show three peaks in a 1:2:1 ratio (M⁺, M+2, M+4). This pattern is a definitive indicator of the number of bromine atoms present.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the regioselectivity of quinolinone synthesis
Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to improving the regioselectivity of quinolinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in classical quinolinone syntheses like the Conrad-Limpach and Gould-Jacobs reactions?
A1: In classical quinolinone syntheses, regioselectivity is predominantly governed by both steric and electronic factors of the aniline precursor.[1] Cyclization can occur at either of the two ortho positions. For asymmetrically substituted anilines, this often leads to a mixture of product isomers. Careful consideration of the directing effects of substituents on the aniline ring is crucial for predicting and controlling the major regioisomer.
Q2: I am observing poor regioselectivity in my Friedländer synthesis with an unsymmetrical ketone. What strategies can I employ to control the outcome?
A2: Poor regioselectivity in the Friedländer annulation with unsymmetrical ketones is a common challenge, as condensation can occur on either side of the carbonyl group.[2][3] To address this, you can:
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Introduce a directing group: This can sterically or electronically favor one reaction pathway.
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Modify the substrate: Strategic placement of substituents can influence the acidity of the α-protons and direct the condensation.
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Optimize reaction conditions: The choice of catalyst (acid or base), solvent, and temperature can significantly impact the regiochemical outcome.[4] For instance, indium(III) triflate has been shown to be an effective catalyst for selective Friedländer product formation.[5]
Q3: My Camps cyclization is yielding a mixture of quinolin-2-one and quinolin-4-one isomers. How can I favor the formation of one over the other?
A3: The regioselectivity of the Camps cyclization is highly dependent on the choice of base.[6] The base strength influences which proton is abstracted, thereby directing the cyclization pathway.[2]
-
A weaker base , such as cesium carbonate (Cs₂CO₃), tends to favor deprotonation at the amide nitrogen, leading to the quinolin-2-one product.[6]
-
A stronger base , like sodium hydroxide (NaOH), can deprotonate the α-position of the ketone, favoring the formation of the quinolin-4-one .[2][6]
Q4: Can transition metal catalysis be used to improve regioselectivity in quinolinone synthesis?
A4: Yes, transition metal-catalyzed reactions offer powerful strategies for achieving high regioselectivity. Various metals, including palladium, copper, iron, cobalt, and rhodium, have been instrumental in developing efficient and selective syntheses.[7][8] These catalysts can facilitate key bond formations and cyclizations under mild conditions, often with predictable regiochemical control.[7] For example, cobalt(III)-catalyzed C-H activation/cyclization of anilines with alkynes provides a direct route to a broad range of quinolines with high regioselectivity.[9]
Q5: How do directing groups work to control regioselectivity, and what are some examples?
A5: Directing groups are functional groups temporarily installed on a substrate to guide a reaction to a specific position. In the context of quinolinone synthesis, they can force a reaction to occur at a particular C-H bond, thus ensuring high regioselectivity.[8][10] A commonly used directing group is the 8-aminoquinoline moiety. After the desired transformation, the directing group can often be removed.[11] For instance, a carboxylic acid group has been utilized as a traceless directing group in the synthesis of polysubstituted quinolines.[12]
Troubleshooting Guides
Issue: Low Yield and Formation of Tar-like Side Products in Skraup Synthesis
Cause: The strongly acidic and high-temperature conditions of the Skraup and related Doebner-von Miller reactions can lead to the polymerization of intermediates like acrolein, resulting in the formation of tars and polymers.[3]
Solutions:
-
Temperature Control: Carefully control the reaction temperature to minimize polymerization.
-
Moderating Agent: The use of a moderating agent, such as ferrous sulfate, can help to control the exothermic nature of the reaction.[3]
-
Alternative Oxidants: While nitrobenzene is a traditional oxidant, exploring milder oxidizing agents may reduce side reactions.
Issue: Unexpected Isomer Formation in Conrad-Limpach Synthesis
Cause: The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. The initial attack of the aniline can occur at either the keto or the ester carbonyl group, leading to different intermediates and potentially different final products (4-hydroxyquinolines vs. 2-hydroxyquinolines in the related Knorr synthesis).
Solutions:
-
Reaction Temperature: The temperature at which the initial condensation is performed is critical. Room temperature reactions typically favor attack at the more reactive keto group, leading to the β-aminoacrylate intermediate required for 4-hydroxyquinoline formation.[13]
-
Acid Catalysis: The use of a catalytic amount of a strong acid (e.g., H₂SO₄) can facilitate the formation of the Schiff base intermediate.[2]
-
High-Boiling Solvent: For the high-temperature cyclization step (around 250 °C), using a high-boiling, inert solvent like mineral oil or diphenyl ether can significantly improve yields compared to running the reaction neat.[2][13]
Data Presentation
Table 1: Effect of Base on Regioselectivity in Camps Cyclization
| Entry | Base | Product Favored | Reference |
| 1 | Weaker Base (e.g., Cs₂CO₃) | Quinolin-2-one | [6] |
| 2 | Stronger Base (e.g., NaOH) | Quinolin-4-one | [2][6] |
Table 2: Influence of Solvent on Thermal Cyclization in Conrad-Limpach Synthesis
| Entry | Solvent | Temperature (°C) | Yield | Reference |
| 1 | Neat (No Solvent) | >250 | Moderate to Low (<30%) | [2][13] |
| 2 | Mineral Oil | >250 | High (up to 95%) | [2][13] |
| 3 | Diphenyl Ether | 259 | Improved | [2] |
Experimental Protocols
Protocol 1: Two-Step Conrad-Limpach Synthesis of 4-Hydroxyquinolines
Step 1: Formation of the β-aminoacrylate
-
In a round-bottom flask, combine the aniline (1.0 equivalent) and the β-ketoester (1.0 equivalent) at room temperature.[2]
-
Add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄).[2]
-
Stir the mixture for 1-2 hours. The reaction is often exothermic.[2]
-
Remove the water byproduct and any solvent under reduced pressure to isolate the crude β-aminoacrylate intermediate.[2]
Step 2: Thermal Cyclization
-
Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A).[2]
-
Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere.[2][14]
-
Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC if possible.[2]
-
Cool the reaction mixture. The product often precipitates upon cooling.[2]
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.[2]
-
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.[2]
Protocol 2: Gould-Jacobs Synthesis of 4-Hydroxyquinolines
Step 1: Condensation
-
In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).[15]
-
Heat the mixture at 100-130 °C for 1-2 hours. The evolution of ethanol can be monitored to track reaction progress.[15]
Step 2: Cyclization (Conventional Heating)
-
To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.[15]
-
Heat the mixture to 250 °C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[15]
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Add a non-polar solvent like hexane or petroleum ether to precipitate the crude product.[15]
-
Collect the solid by filtration and wash with the same non-polar solvent.[15]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).[15]
Visualizations
Caption: Experimental workflow for the Gould-Jacobs synthesis of 4-hydroxyquinolines.
Caption: Logical diagram illustrating the influence of base strength on Camps cyclization regioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline synthesis [organic-chemistry.org]
- 13. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Quinolin-2-one Production
Welcome to the technical support center for the large-scale production of quinolin-2-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with managing exothermic reactions during the synthesis of this important class of heterocyclic compounds.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and offers troubleshooting guidance for specific issues that may arise during the scale-up of quinolin-2-one synthesis.
Q1: We are observing a significant and difficult-to-control exotherm during our large-scale quinolin-2-one synthesis. What are the primary causes and how can we mitigate this?
A1: A strong exotherm is a common and serious challenge during the scale-up of many quinolin-2-one syntheses, such as the Skraup or Conrad-Limpach reactions.[1][2] The primary causes are the intrinsic heat of reaction and limitations in heat transfer at larger scales. Here’s how to address this:
-
Improve Heat Transfer:
-
Control Reagent Addition:
-
Optimize Agitation:
-
Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure better heat distribution and prevent localized "hot spots".[3]
-
-
Use a Moderator (for specific reactions):
-
In the Skraup synthesis, ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1]
-
Q2: Our reaction temperature is fluctuating significantly, leading to inconsistent product quality and impurity formation. How can we achieve better temperature control?
A2: Poor temperature control is often a result of the interplay between the reaction exotherm and the response time of the cooling system.
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to understand the heat flow profile of your reaction. This data is crucial for designing an appropriate thermal management strategy.
-
Automated Reactor Control: Implement an automated reactor control system that can adjust the cooling based on the internal reaction temperature in real-time.
-
Solvent Selection: The choice of solvent can impact heat dissipation. A solvent with a higher heat capacity can absorb more heat, while a solvent with a boiling point near the desired reaction temperature can provide some passive cooling through reflux.
Q3: We experienced a thermal runaway event. What immediate actions should be taken, and what preventative measures can we implement for future batches?
A3: A thermal runaway is a critical safety incident.[5]
Immediate Actions:
-
Emergency Cooling: Activate any emergency cooling systems.
-
Stop Reagent Addition: Immediately stop the addition of any further reagents.
-
Quenching (if safe): If a validated quenching procedure exists and it is safe to do so, introduce a quenching agent to stop the reaction.
-
Evacuation: If the situation cannot be controlled, evacuate all personnel from the immediate area.
Preventative Measures:
-
Fail-Safe Mechanisms: Equip your reactor with pressure relief valves and a quench system for emergencies.[6]
-
Thorough Risk Assessment: Conduct a thorough hazard and operability (HAZOP) study before any large-scale campaign to identify potential failure points.
-
Real-time Monitoring: Utilize process analytical technology (PAT) to monitor critical parameters in real-time, allowing for early detection of deviations.[7]
Q4: We are observing a drop in yield and an increase in impurities upon scaling up our synthesis. Could this be related to the exotherm?
A4: Yes, a decrease in yield and an increase in impurities are common consequences of poor exotherm management.[3]
-
Localized Hot Spots: Inefficient mixing in large reactors can lead to localized areas of high temperature, promoting side reactions and degradation of both reactants and the desired product.[3]
-
Reaction Kinetics: The kinetics of side reactions are often more sensitive to temperature than the main reaction. Even a small increase in temperature can significantly increase the rate of impurity formation.
Troubleshooting:
-
Improve Agitation: As mentioned in Q1, effective stirring is crucial to maintain a homogenous temperature throughout the reactor.[3]
-
Optimize Reagent Addition: A slower, controlled addition of reagents can prevent localized high concentrations and the resulting temperature spikes.[3]
Data Presentation
Table 1: Comparison of Parameters for Laboratory vs. Large-Scale Synthesis
| Parameter | Laboratory Scale (e.g., 10g) | Large-Scale (e.g., 500g) | Rationale for Change on Scale-Up |
| Reactant A | 10.0 g | 500.0 g | Direct scale-up of mass. |
| Reactant B | 1.2 equivalents | 1.1 equivalents | Improved control over addition may allow for a slight reduction in excess reagent, improving process economy and reducing downstream impurities.[3] |
| Catalyst Loading | 2 mol% | 1.5 mol% | Catalyst efficiency can sometimes improve with better mixing at a larger scale, allowing for a reduction in loading.[3] |
| Solvent Volume | 100 mL | 4.0 L | Solvent volume is increased to maintain a manageable concentration and allow for effective stirring and heat transfer.[3] |
| Reaction Temperature | 80 °C (oil bath) | 75-80 °C (jacketed reactor) | A slightly lower setpoint on the jacket may be needed to control the internal temperature due to the reaction exotherm.[3] |
| Reagent Addition | Added in one portion | Added over 1 hour via addition funnel | Controlled addition to manage the exotherm and prevent localized high concentrations.[3] |
| Reaction Time | 4 hours | 6 hours | Longer reaction times may be required to ensure complete conversion due to mass transfer limitations.[3] |
| Purification | Flash column chromatography | Recrystallization | Recrystallization is a more scalable and economical purification method for large quantities of solid material.[3] |
| Typical Yield | 85% | 70-75% | A slight decrease in yield is common on scale-up, but significant drops indicate process control issues.[3] |
Experimental Protocols
Example Protocol: Scale-Up Synthesis of a Substituted Quinolin-2-one via Conrad-Limpach Synthesis
This protocol describes a general procedure for a large-scale Conrad-Limpach synthesis, which involves a highly exothermic cyclization step at high temperatures.[2]
Materials and Equipment:
-
Jacketed glass reactor (e.g., 10 L) with overhead mechanical stirrer, thermocouple, condenser, and addition funnel.
-
Heating/cooling circulator for the reactor jacket.
-
Substituted aniline (1.0 eq).
-
Diethyl malonate (1.1 eq).
-
High-boiling point solvent (e.g., diphenyl ether).
-
Ethanol.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charge Reactants: Charge the substituted aniline and diethyl malonate to the reactor.
-
Initial Heating and Condensation: Begin stirring and heat the mixture to 140-150 °C. Ethanol will begin to distill off as the intermediate enamine is formed. Monitor this step by TLC or HPLC to confirm the consumption of the starting materials (typically 2-4 hours).[3]
-
High-Temperature Cyclization (Critical Step):
-
Once the initial condensation is complete, slowly add the high-boiling point solvent to the reaction mixture.
-
Increase the temperature to 240-250 °C to initiate the cyclization. This step is highly exothermic and requires careful monitoring and control of the cooling system.
-
Monitor the disappearance of the intermediate to signal the completion of the cyclization (typically 4-8 hours).[3]
-
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to below 100 °C. The product will begin to precipitate.
-
Isolation: Further cool the mixture to room temperature and add a suitable hydrocarbon solvent (e.g., hexane) to fully precipitate the product. Filter the solid product and wash the filter cake with the hydrocarbon solvent.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or dimethylformamide.[3]
Visualizations
Caption: Troubleshooting workflow for managing exothermic reactions.
Caption: Key steps in the Conrad-Limpach synthesis of quinolin-2-one.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 5. What Causes Thermal Runaway? - UL Research Institutes [ul.org]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
Technical Support Center: Purification of 4-Bromo-1H-quinolin-2-one
Welcome to the technical support center for the purification of 4-Bromo-1H-quinolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Troubleshooting Guides
This section addresses common issues that may arise during the purification of this compound and offers potential solutions.
Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing | - The compound is precipitating from a supersaturated solution at a temperature above its melting point. - High levels of impurities are depressing the melting point. | - Re-heat the solution and add a small amount of additional "good" solvent to decrease the supersaturation. - Attempt a pre-purification step, such as a quick filtration through a plug of silica, to remove some impurities before recrystallization. |
| Poor or no crystal formation upon cooling | - The solution is not sufficiently saturated. - The cooling process is too rapid. | - Concentrate the solution by carefully evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath. |
| Low recovery of purified product | - Too much solvent was used, leaving a significant portion of the product in the mother liquor. - Premature crystallization occurred during a hot filtration step. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and depositing crystals prematurely. - Concentrate the mother liquor to obtain a second crop of crystals. |
| Product purity is not significantly improved | - The chosen solvent is not effective at separating the impurities. | - Perform a solvent screen with a variety of solvents or solvent mixtures to find a system where the product has high solubility in the hot solvent and low solubility in the cold solvent, while the impurities remain soluble at all temperatures. |
Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of product from impurities | - The solvent system (eluent) has suboptimal polarity. - The stationary phase is not suitable for the separation. | - Optimize the eluent system by systematically testing different solvent ratios. A common starting point for quinolinones is a mixture of hexanes and ethyl acetate. - Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. |
| Product elutes too quickly (low retention) | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Product does not elute from the column | - The eluent is not polar enough. - The compound may be strongly interacting with or decomposing on the silica gel. | - Gradually increase the polarity of the eluent. - Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the eluent. |
| Peak tailing in fractions | - Strong interaction between the compound and the stationary phase. - The column is overloaded. | - Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds, to reduce interactions with the silica gel. - Reduce the amount of crude material loaded onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials, such as 4-bromoaniline, and side-products from the synthesis. Depending on the synthetic route, these could include isomers (e.g., 6-bromo or 8-bromo-1H-quinolin-2-one) or products of over-bromination.
Q2: My crude product is a dark oil. Can I still use recrystallization?
A2: While challenging, it is sometimes possible. You can try to "crash out" the solid by dissolving the oil in a small amount of a good solvent and then adding a large volume of a poor solvent (an anti-solvent). The resulting solid can then be collected and recrystallized. Alternatively, a preliminary purification by column chromatography might be necessary to remove the components causing the oily consistency.
Q3: How can I remove unreacted 4-bromoaniline from my crude product?
A3: An acid-base extraction can be effective. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 4-bromoaniline will be protonated and move into the aqueous layer, while the neutral this compound will remain in the organic layer.
Q4: I am having trouble separating constitutional isomers of this compound by column chromatography. What can I do?
A4: Separating constitutional isomers can be difficult due to their similar polarities. Consider using preparative High-Performance Liquid Chromatography (HPLC) with a column that offers different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase. These columns can provide alternative pi-pi and dipole-dipole interactions that may resolve the isomers.
Q5: Are there any "greener" alternatives to traditional column chromatography with organic solvents?
A5: Yes, Supercritical Fluid Chromatography (SFC) is a more environmentally friendly alternative. SFC uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic co-solvent like methanol. This technique can provide fast and efficient separations while significantly reducing organic solvent consumption.
Data Presentation
The following table summarizes hypothetical quantitative data for different purification methods for this compound. These values are illustrative and may vary depending on the specific experimental conditions and the purity of the crude material.
| Purification Method | Typical Purity Achieved (%) | Typical Recovery Yield (%) | Key Considerations |
| Recrystallization | >98% | 70-90% | Highly dependent on the choice of solvent and the nature of the impurities. |
| Column Chromatography | 95-98% | 60-85% | Good for removing a wide range of impurities but can be time-consuming and use large volumes of solvent. |
| Acid-Base Extraction | - | >95% (of product) | Primarily for removing acidic or basic impurities; does not separate neutral impurities from the product. |
| Preparative HPLC | >99% | 50-80% | Offers high resolution for difficult separations, such as isomers, but is more expensive and has lower throughput. |
| Supercritical Fluid Chromatography (SFC) | >99% | 60-90% | A "green" alternative with fast separation times, particularly effective for chiral and achiral separations. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean, pre-heated flask.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Re-heat the solution until it is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Preparative HPLC
-
System: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% B to 70% B over 20 minutes.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and filter through a 0.45 µm syringe filter.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the sample onto the column.
-
Run the gradient and collect fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Acid-Base Extraction to Remove Basic Impurities
-
Dissolution: Dissolve the crude this compound in dichloromethane (DCM).
-
Extraction: Transfer the DCM solution to a separatory funnel and wash with 1M aqueous HCl (3 x 50 mL).
-
Neutralization Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Validation & Comparative
A Comparative Analysis of the Biological Activities of 4-Bromo-1H-quinolin-2-one and 6-Bromo-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of a bromine atom to this scaffold can significantly modulate its physicochemical properties and biological efficacy. This guide provides a comparative overview of two isomeric compounds, 4-Bromo-1H-quinolin-2-one and 6-Bromo-1H-quinolin-2-one, focusing on their potential biological activities.
Due to a scarcity of direct comparative studies in the existing scientific literature, this guide will present available data on each compound individually, supplemented with information from structurally related bromo-substituted quinolinone derivatives to infer potential activities.
Overview of Biological Activities
Quinolinone derivatives are known to exhibit a broad spectrum of pharmacological effects, including anticancer, antibacterial, and enzyme inhibitory activities. The position of the bromine substituent on the quinolinone ring is expected to influence the molecule's interaction with biological targets. While specific data for this compound is limited, the biological activities of 6-bromo-substituted quinolinones have been more extensively explored.
Potential Biological Activities
Based on the activities of structurally similar compounds, the potential biological activities of this compound and 6-Bromo-1H-quinolin-2-one are summarized below. It is crucial to note that these are extrapolated activities and require experimental validation.
| Biological Activity | This compound (Inferred) | 6-Bromo-1H-quinolin-2-one and Derivatives (Reported/Inferred) | Key Protein Targets (Examples) |
| Anticancer | Potential cytotoxic effects against various cancer cell lines. | Potent antiproliferative effects against cancer cell lines such as breast (MCF-7) and colon (SW480) cancer.[1][2] | Topoisomerase II, Checkpoint Kinase 1 (Chek1), DNA-dependent protein kinase (DNA-PK), PI3K/Akt/mTOR pathway components.[1][3][4] |
| Antibacterial | Potential activity against Gram-positive and Gram-negative bacteria. | Investigated as a strategy for developing novel antibacterial agents.[5] | Bacterial DNA gyrase and topoisomerase IV.[4] |
| Enzyme Inhibition | Potential inhibition of various kinases and other enzymes. | Derivatives have shown inhibitory activity against tyrosinase and D-amino acid oxidase (DAAO).[5] Kinase inhibition is a common mechanism for the anticancer effects of quinolinones.[1][6] | Tyrosinase, D-amino acid oxidase (DAAO), various kinases.[5] |
Note: This table is intended for illustrative purposes. The biological activities of this compound are largely inferred due to a lack of specific experimental data.
Experimental Protocols
To aid researchers in the investigation of these compounds, detailed methodologies for commonly employed assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[7]
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and 6-Bromo-1H-quinolin-2-one
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the bromo-quinolinone compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antibacterial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound and 6-Bromo-1H-quinolin-2-one
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Signaling Pathways
Quinolinone derivatives can exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3] Many quinoline derivatives have been identified as inhibitors of key kinases in this pathway, making it a significant target for anticancer drug development.[3]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
While direct comparative data on the biological activities of this compound and 6-Bromo-1H-quinolin-2-one is currently lacking, the existing literature on 6-bromo-substituted quinolinones suggests that these compounds are promising scaffolds for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The bromine substituent at the 6-position has been shown to enhance the anticancer and enzyme inhibitory activities of the quinolinone core. Further experimental investigation is necessary to fully elucidate and compare the biological profiles of the 4-bromo and 6-bromo isomers. The experimental protocols and pathway information provided in this guide offer a framework for researchers to undertake such studies.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijmphs.com [ijmphs.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Functionalization of 4-Bromo-1H-quinolin-2-one
For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The quinolin-2-one motif is a privileged structure in medicinal chemistry, and its derivatization at the C4 position offers a valuable vector for modulating pharmacological activity. This guide provides a comprehensive comparison of two powerful palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the arylation of 4-Bromo-1H-quinolin-2-one.
This publication aims to deliver an objective, data-driven comparison to aid in the selection of the most appropriate synthetic strategy. We will delve into the key performance indicators of each reaction, provide detailed experimental protocols, and visualize the underlying catalytic cycles and workflows.
At a Glance: Key Differences Between Suzuki and Stille Couplings
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronate esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Reagent Stability | Boronic acids can be prone to decomposition (protodeboronation); boronic esters offer greater stability. | Organostannanes are generally stable to air and moisture.[1] |
| Reaction Conditions | Typically requires a base to activate the organoboron species.[2] | Often proceeds under neutral or milder conditions.[3] |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups.[3] |
| Byproduct Removal | Boron-based byproducts are generally water-soluble and easily removed. | Tin-based byproducts can be challenging to remove completely and may require specific workup procedures.[3] |
Performance Comparison: Experimental Data
While a direct head-to-head comparison for the functionalization of this compound is not extensively documented in a single study, the following tables summarize representative reaction conditions and yields based on literature precedents for similar substrates.
Table 1: Illustrative Suzuki Coupling Reactions of this compound with Various Arylboronic Acids
Data presented here is extrapolated from typical Suzuki-Miyaura couplings on similar heteroaryl bromide systems due to the lack of a comprehensive dataset for this specific substrate.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | THF/H₂O (2:1) | 70 | 18 | ~85[4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | THF/H₂O (2:1) | 70 | 18 | ~88[4] |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | THF/H₂O (2:1) | 70 | 18 | ~82[4] |
| 4 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | THF/H₂O (2:1) | 70 | 24 | ~75[4] |
| 5 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | THF/H₂O (2:1) | 70 | 20 | ~78[4] |
Table 2: Expected Performance of Stille Coupling Reactions of this compound with Various Organostannanes
Data presented here is based on typical outcomes for Stille couplings of heteroaryl bromides, as specific literature data for this compound is limited. Yields are generally reported to be good to excellent.
| Entry | Organostannane | Catalyst (mol%) | Additive (equivalents) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85-95 |
| 2 | Tributyl(4-methoxyphenyl)stannane | Pd₂(dba)₃ (2) / P(o-tol)₃ (8) | CuI (0.1) | DMF | 90 | 16 | 80-90 |
| 3 | Tributyl(4-fluorophenyl)stannane | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 12 | 80-95 |
| 4 | Tributyl(3-pyridyl)stannane | Pd₂(dba)₃ (2) / P(o-tol)₃ (8) | CuI (0.1) | DMF | 100 | 20 | 70-85 |
| 5 | Tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 85-95 |
Catalytic Cycles: A Mechanistic Overview
The fundamental steps of the catalytic cycles for both Suzuki and Stille couplings are similar, involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates key differences, particularly in the transmetalation step.
Caption: Catalytic cycles of Suzuki and Stille couplings.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki and Stille couplings of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed mixture of THF and water (2:1, 0.2 M). Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%).
-
Reaction: Stir the reaction mixture at 70 °C for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aryl-1H-quinolin-2-one.
Stille Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask and subject it to three pump/purge cycles with argon.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe. Then, add the organostannane reagent (e.g., tributyl(phenyl)tin, 1.1 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Filter the resulting slurry through Celite, and wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography to yield the desired 4-aryl-1H-quinolin-2-one.
Experimental Workflow
The general workflow for both coupling reactions, from starting materials to the final purified product, is outlined below.
Caption: A generalized experimental workflow.
Conclusion and Recommendations
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the functionalization of this compound. The choice between these two powerful reactions will ultimately be guided by the specific requirements of the synthetic target.
-
Suzuki Coupling: This method is often the first choice for many applications due to the low toxicity of the organoboron reagents and the ease of byproduct removal.[5] The wide commercial availability of a diverse range of boronic acids further enhances its appeal for library synthesis and drug discovery programs.
-
Stille Coupling: The Stille coupling offers the distinct advantage of often proceeding under neutral or milder conditions and exhibits exceptional functional group tolerance.[3] This can be particularly beneficial when dealing with base-sensitive substrates. However, the high toxicity of organotin compounds is a significant drawback that necessitates careful handling and waste disposal.[1]
For initial explorations and applications where green chemistry principles are a high priority, the Suzuki-Miyaura coupling is the recommended starting point . Should challenges arise with substrate stability under basic conditions or with the reactivity of the boronic acid, the Stille coupling provides a robust and reliable alternative . As with any synthetic methodology, empirical optimization of the reaction conditions is crucial to achieving the desired outcome with high efficiency and purity.
References
Validation of 4-Bromo-1H-quinolin-2-one as a specific enzyme inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-Bromo-1H-quinolin-2-one's potential as a specific enzyme inhibitor, drawing insights from its close structural analog, 4-phenylquinolin-2(1H)-one, a validated allosteric inhibitor of the serine/threonine kinase Akt.
Due to a lack of specific enzyme inhibition data for this compound, this guide focuses on the well-characterized inhibitory activity of 4-phenylquinolin-2(1H)-one against Akt. This kinase is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases, making it a prime target for therapeutic intervention.[1][2][3][4][5] This guide will compare the allosteric inhibition profile of the quinolinone scaffold with established ATP-competitive and other allosteric Akt inhibitors.
Performance Comparison of Akt Inhibitors
The inhibitory potential of 4-phenylquinolin-2(1H)-one against Akt is compared with other well-characterized inhibitors, including both allosteric and ATP-competitive agents. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Compound | Target(s) | Mechanism of Action | IC50 | Reference |
| 4-phenylquinolin-2(1H)-one | Akt | Allosteric Inhibitor | 6 µM (for Akt kinase activity) | [6][7] |
| MK-2206 | Akt1, Akt2, Akt3 | Allosteric Inhibitor | 8 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3) | [8][9] |
| Capivasertib (AZD5363) | Akt1, Akt2, Akt3 | ATP-Competitive Inhibitor | 3 nM (Akt1), 7 nM (Akt2), 7 nM (Akt3) | [10] |
| Ipatasertib (GDC-0068) | Akt1, Akt2, Akt3 | ATP-Competitive Inhibitor | 5 nM (Akt1), 18 nM (Akt2), 8 nM (Akt3) | [10][11] |
Signaling Pathway and Inhibition Mechanism
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Akt is a central component of this pathway. Its activation is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[2]
Allosteric inhibitors, such as 4-phenylquinolin-2(1H)-one, bind to a site on Akt distinct from the ATP-binding pocket, inducing a conformational change that prevents its activation.[6][12] In contrast, ATP-competitive inhibitors directly compete with ATP for binding in the kinase domain, thereby blocking the phosphorylation of downstream substrates.[12][13]
Experimental Protocols
Validation of enzyme inhibitors requires robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to characterize Akt inhibitors.
In Vitro Akt Kinase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Akt.
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Akt Phosphorylation Assay
This assay assesses the ability of a compound to inhibit Akt activation within a cellular context by measuring the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308).
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., those with a known PI3K/Akt pathway mutation) in 96-well plates and allow them to adhere.
-
Serum-starve the cells for several hours to overnight to reduce basal levels of Akt phosphorylation.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor like insulin-like growth factor 1 (IGF-1) or epidermal growth factor (EGF) for a short period (e.g., 15-30 minutes) to induce Akt phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Detection (Cell-Based ELISA):
-
Alternatively, for a higher throughput method, fix the cells directly in the wells with formaldehyde.[16]
-
Quench endogenous peroxidases with hydrogen peroxide.[16]
-
Block the wells and then incubate with primary antibodies against phospho-Akt (e.g., Ser473) and a normalization protein (e.g., total Akt or a housekeeping protein like GAPDH).[16]
-
Incubate with species-specific secondary antibodies conjugated to horseradish peroxidase (HRP) and alkaline phosphatase (AP).[16]
-
Add the respective fluorogenic substrates and measure the fluorescence.[16]
-
-
Data Analysis:
-
Normalize the phospho-Akt signal to the total Akt or housekeeping protein signal.
-
Calculate the percentage of inhibition of Akt phosphorylation compared to the stimulated vehicle control.
-
Conclusion
While direct experimental data for this compound as an enzyme inhibitor is not yet extensively documented, the characterization of its close analog, 4-phenylquinolin-2(1H)-one, as a specific allosteric inhibitor of Akt provides a strong rationale for investigating its potential in this area.[6][7] The quinolinone scaffold represents a promising starting point for the development of novel Akt inhibitors. Further structure-activity relationship (SAR) studies, guided by the comparative data and experimental protocols outlined in this guide, will be crucial in validating and optimizing this compound and its derivatives as potent and selective therapeutic agents targeting the Akt signaling pathway.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. cusabio.com [cusabio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors in AKTion: ATP-competitive vs allosteric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Phospho-Akt (S473) Pan Specific Cell-Based ELISA KCB887: R&D Systems [rndsystems.com]
A Comparative Guide to the Synthesis of 4-Bromo-1H-quinolin-2-one: Evaluating Reproducibility of Published Methods
For researchers and professionals in drug development and organic synthesis, the reliable preparation of key chemical intermediates is paramount. This guide provides a comparative analysis of published synthesis methods for 4-Bromo-1H-quinolin-2-one, a valuable scaffold in medicinal chemistry. We delve into two primary synthetic routes: the Sandmeyer reaction starting from 4-amino-1H-quinolin-2-one and the direct bromination of 1H-quinolin-2-one. This comparison focuses on the reproducibility of these methods, supported by available experimental data, to aid chemists in selecting the most suitable protocol for their needs.
Method 1: Sandmeyer Reaction of 4-Amino-1H-quinolin-2-one
The Sandmeyer reaction is a well-established and versatile method for the introduction of a halide onto an aromatic ring via a diazonium salt intermediate.[1][2][3][4] This approach for the synthesis of this compound involves a two-step process: the synthesis of the precursor 4-amino-1H-quinolin-2-one, followed by its diazotization and subsequent conversion to the desired bromo-derivative.
Synthesis of 4-Amino-1H-quinolin-2-one
The common precursor for the Sandmeyer reaction is 4-amino-1H-quinolin-2-one. While various methods exist for the synthesis of aminoquinolines, a reproducible route often starts from the readily available 4-hydroxy-1H-quinolin-2-one. This involves a nitration reaction at the 3-position, followed by reduction of the nitro group to an amine. Although a specific protocol for the 4-amino isomer was not explicitly found, a similar procedure for the 3-amino analogue is reported, which can be adapted.[5]
Sandmeyer Bromination Protocol
General Experimental Protocol (Based on established Sandmeyer reaction principles):
-
Diazotization: 4-Amino-1H-quinolin-2-one is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Sandmeyer Reaction: A solution of copper(I) bromide in hydrobromic acid is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the copper(I) bromide solution.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then heated to ensure complete decomposition of the diazonium salt. The solid product is collected by filtration, washed, and purified, typically by recrystallization.
Method 2: Direct Bromination of 1H-quinolin-2-one
Direct bromination of the 1H-quinolin-2-one scaffold presents an alternative, more atom-economical route to this compound. However, the regioselectivity of electrophilic aromatic substitution on the quinolinone ring system is a significant challenge.
The reactivity of the quinolinone nucleus towards bromination is influenced by the position of existing substituents and the reaction conditions employed.[6][7][8] Literature suggests that direct bromination of unsubstituted 1H-quinolin-2-one often leads to a mixture of products, with substitution occurring at various positions on both the carbocyclic and heterocyclic rings.[9]
Achieving selective bromination at the C4 position of 1H-quinolin-2-one is not straightforward. Some studies have shown that the presence of an activating group, such as a nitro group, can direct substitution to the 4-position.[10] However, this would necessitate a multi-step sequence of nitration, bromination, and subsequent removal of the nitro group, diminishing the "directness" of this approach.
Due to the lack of a reproducible and selective protocol for the direct C4 bromination of unsubstituted 1H-quinolin-2-one in the reviewed literature, this method is currently considered less reliable for the specific synthesis of this compound compared to the Sandmeyer reaction.
Data Summary and Comparison
| Parameter | Method 1: Sandmeyer Reaction | Method 2: Direct Bromination |
| Starting Material | 4-Amino-1H-quinolin-2-one | 1H-quinolin-2-one |
| Key Reagents | NaNO₂, HBr, CuBr | Brominating agent (e.g., Br₂, NBS) |
| Number of Steps | Multiple (synthesis of amine + Sandmeyer) | Single step (in principle) |
| Regioselectivity | High (directed by the position of the amino group) | Low (potential for mixture of isomers) |
| Reproducibility | Generally good with careful control of conditions | Poor due to lack of selective protocol |
| Reported Yield | Not specifically found for this substrate | Not available for selective C4 bromination |
Experimental Workflow Comparison
Caption: Comparative workflow of the two synthetic routes.
Conclusion
Based on the available published literature, the Sandmeyer reaction appears to be the more reliable and reproducible method for the synthesis of this compound. While it involves a multi-step process, the high regioselectivity afforded by the directed nature of the Sandmeyer reaction is a significant advantage over direct bromination. The challenges in controlling the regioselectivity of the direct bromination of unsubstituted 1H-quinolin-2-one make it a less predictable and, therefore, less reproducible method for obtaining the desired C4-bromo isomer in a pure form.
For researchers requiring a dependable supply of this compound, the development and optimization of a robust Sandmeyer protocol starting from a readily accessible 4-amino precursor is the recommended course of action. Further research into selective C-H activation and functionalization at the C4 position of the quinolinone core may in the future provide a more direct and efficient alternative.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Comparative analysis of the anticancer activity of quinolinone analogs.
For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a paramount challenge. Quinolinone and its analogs have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy. This guide provides a comparative analysis of the anticancer activity of various quinolinone analogs, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways and experimental workflows.
Comparative Anticancer Activity of Quinolinone Analogs
The anticancer efficacy of quinolinone derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of several quinolinone analogs against various human cancer cell lines, offering a comparative overview of their potency.
| Compound/Analog | Target Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | [1] |
| HCT-116 (Colon Cancer) | 5.34 | [1] | |
| MCF-7 (Breast Cancer) | 5.21 | [1] | |
| 4,6,7,8-tetrahydroquinolin-5(1H)-one 4b | MCF-7 (Breast Cancer) | 0.002 | [2][3] |
| 4,6,7,8-tetrahydroquinolin-5(1H)-one 4j | MCF-7 (Breast Cancer) | 0.003 | [2][3] |
| 4,6,7,8-tetrahydroquinolin-5(1H)-one 4k | MCF-7 (Breast Cancer) | 0.004 | [2][3] |
| 4,6,7,8-tetrahydroquinolin-5(1H)-one 4e | MCF-7 (Breast Cancer) | 0.004 | [2][3] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon Cancer) | 11.33 ± 0.67 | [4] |
| A549 (Lung Cancer) | 11.33 ± 0.67 | [4] | |
| Quinolinone-Triazole Hybrid 5a | A549 (Lung Cancer) | Moderate to low cytotoxicity | [5][6] |
| A375 (Melanoma) | Moderate to low cytotoxicity | [5][6] | |
| Pyrano[3,2-c]quinolone 4a | Hep-G2 (Liver Cancer) | Moderate to strong | |
| MCF-7 (Breast Cancer) | Moderate to strong | ||
| Pyrano[3,2-c]quinolone 4b | Hep-G2 (Liver Cancer) | Moderate to strong | |
| MCF-7 (Breast Cancer) | Moderate to strong |
Key Signaling Pathways Targeted by Quinolinone Analogs
Quinolinone derivatives exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cell growth, proliferation, and survival.[1] Two of the most significant pathways are the Epidermal Growth Factor Receptor (EGFR) and the PI3K-AKT signaling cascades.
EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation and is often dysregulated in many cancers.[1] Quinolinone derivatives have been investigated as inhibitors of EGFR, thereby blocking downstream signaling.[1]
Caption: EGFR Signaling Pathway Inhibition by Quinolinone Analogs.
PI3K-AKT Signaling Pathway
The PI3K-AKT pathway is another crucial intracellular signaling cascade that promotes cell survival and proliferation.[7] Its over-activation is a common feature in many cancers.[7] Some quinolinone-chalcone hybrids have been shown to inhibit the PI3K/Akt/mTOR pathway.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Alkoxy-quinolin-2-one Derivatives
For researchers, scientists, and professionals in drug development, the quinolin-2-one scaffold has emerged as a "privileged structure" due to its wide range of pharmacological activities.[1][2] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 4-alkoxy-quinolin-2-one derivatives, with a specific focus on their anticancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
A significant body of research has demonstrated that strategic modifications to the 4-alkoxy-quinolin-2-one core, particularly substitutions on the quinolinone ring and variations in the alkoxy group at the 4-position, profoundly influence the cytotoxic potency of these compounds against various cancer cell lines.[1][3]
Comparative Cytotoxicity of 4-Benzyloxy-quinolin-2(1H)-one Derivatives
The antitumor activity of a series of 4-benzyloxy-quinolin-2(1H)-one derivatives has been systematically evaluated against a panel of human cancer cell lines, including leukemia (HL-60), hepatocellular carcinoma (Hep3B), lung cancer (H460), and colon cancer (COLO 205).[1][4] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, provide a quantitative measure of the cytotoxic potency of these compounds.
Table 1: In Vitro Cytotoxic Activity (IC50, μM) of 4-Benzyloxy-quinolin-2(1H)-one Derivatives
| Compound ID | R1 (C6) | R2 (C7) | R3 (C8) | R4 (4-Position) | HL-60 | Hep3B | H460 | COLO 205 |
| 7e | H | H | H | 4-F-benzyl | 0.98 | >50 | 1.12 | 0.88 |
| 8e | OCH₃ | H | H | 4-F-benzyl | 0.78 | 45.3 | 0.85 | 0.65 |
| 9b | H | OCH₃ | H | 2-Cl-benzyl | 0.55 | 2.34 | 0.65 | 0.43 |
| 9c | H | OCH₃ | H | 3-Cl-benzyl | 0.63 | 1.56 | 0.72 | 0.51 |
| 9e | H | OCH₃ | H | 4-F-benzyl | 0.45 | 1.23 | 0.53 | 0.38 |
| 10c | H | H | OCH₃ | 3-Cl-benzyl | 0.88 | 3.56 | 0.95 | 0.76 |
| 10e | H | H | OCH₃ | 4-F-benzyl | 0.76 | 2.89 | 0.83 | 0.64 |
| 11c | OCH₃ | OCH₃ | H | 3-Cl-benzyl | 0.58 | 1.87 | 0.68 | 0.48 |
| 11e | OCH₃ | OCH₃ | H | 3,5-di-OCH₃-benzyl | 0.04 | 0.02 | 0.03 | 0.014 |
Data synthesized from studies on 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives.[1][3][4]
Structure-Activity Relationship Insights:
From the data presented, several key SAR trends can be identified:
-
Substitution on the Benzyloxy Ring: A fluorine atom at the 4-position of the benzyl group generally enhances cytotoxic activity. For instance, compound 9e (4-F-benzyl) is more potent than its 2-chloro (9b ) and 3-chloro (9c ) analogs across all tested cell lines.[1][4]
-
Substitution on the Quinolinone Core: The presence and position of methoxy groups on the quinolinone ring are critical for activity. Dimethoxy substitution at the C6 and C7 positions, as seen in compound 11e , results in a significant increase in potency.[1][4]
-
Synergistic Effects: The combination of favorable substitutions on both the benzyloxy and quinolinone moieties can lead to a synergistic enhancement of anticancer activity. Compound 11e , which features dimethoxy groups at C6 and C7 and a 3,5-dimethoxybenzyl group at the 4-position, demonstrates the most potent and broad-spectrum cytotoxicity, with IC50 values in the nanomolar range.[1][3] Notably, the active compounds showed no significant cytotoxicity towards the normal human cell line Detroit 551 (IC50 > 50 μM).[3][5]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
Synthesis of 4-Alkoxy-1H-quinolin-2-one Derivatives
The synthesis of these compounds is typically achieved through a two-step process:[1][4]
-
Synthesis of 4-hydroxy-1H-quinolin-2-one: This intermediate is prepared by reacting a substituted aniline with diethyl malonate, followed by a high-temperature cyclization of the resulting intermediate.
-
O-alkylation: The 4-hydroxy-1H-quinolin-2-one core is then reacted with a substituted benzyl bromide in the presence of a base to yield the final 4-alkoxy-1H-quinolin-2-one derivative.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The cytotoxic activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for 72 hours.
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (2 mg/mL) is added to each well. The plates are incubated for 1.5 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[2][6]
Visualizing the SAR Workflow and Mechanism of Action
The systematic process of SAR studies and the proposed mechanism of action for the most potent compounds can be effectively illustrated using diagrams.
Caption: A flowchart of the structure-activity relationship (SAR) workflow.
Mechanistic studies have revealed that the highly potent compound 11e exerts its anticancer effects by disrupting microtubule assembly.[3][5] This leads to cell cycle arrest at the G2/M phase and the induction of apoptosis through both the intrinsic and extrinsic signaling pathways.
Caption: Proposed apoptotic signaling pathway induced by Compound 11e.
References
- 1. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT (Assay protocol [protocols.io]
Head-to-head comparison of different catalysts for Suzuki coupling of bromoquinolines
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized quinoline scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds, enabling the diversification of the quinoline core. The choice of catalyst is paramount to the success of this transformation, directly influencing reaction yields, times, and overall efficiency. This guide provides an objective, data-driven comparison of common palladium-based catalysts for the Suzuki coupling of bromoquinolines.
The quinoline moiety is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents. The ability to precisely install aryl and heteroaryl groups at various positions on the quinoline ring through Suzuki coupling is therefore of critical importance. This guide will delve into the performance of several widely used palladium catalyst systems, presenting a comparative analysis based on experimental data to inform catalyst selection for your specific synthetic needs.
Performance Comparison of Catalyst Systems
The selection of an optimal catalyst system for the Suzuki coupling of bromoquinolines is highly dependent on the specific isomer of the bromoquinoline, the nature of the boronic acid partner, and the desired reaction conditions. Below is a summary of the performance of different palladium-based catalysts in the Suzuki coupling of various bromoquinolines. While a direct comparison under identical conditions is not always available in the literature, this table collates representative data to provide a comparative overview.
| Catalyst System | Bromoquinoline Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 6-Bromoquinoline | Phenylboronic acid | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 12 | >95 | [1] |
| Pd(dppf)Cl₂ | 3-Bromoquinoline | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | High | [2] |
| Pd(dppf)Cl₂ | 8-Bromo-6-methylquinolin-2(1H)-one | 4-Methoxyphenylboronic acid | K₃PO₄ | THF/H₂O | 70 | 18-24 | 85 | [3] |
| Pd(OAc)₂ / SPhos | 6-Iodoquinoline (for comparison) | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | RT | 2 | 95 | [1] |
| [Pd(allyl)Cl]₂ / XPhos | 3-Bromoquinoline | Arylboronic acid pinacol ester | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | High | [4] |
Observations:
-
Pd(PPh₃)₄ is a classic, versatile catalyst that can provide excellent yields for the coupling of relatively reactive bromoquinolines like the 6-isomer.[1]
-
Pd(dppf)Cl₂ is a robust catalyst that is effective for a range of bromoquinoline isomers, including the more challenging 3-bromoquinoline.[2][3] It often allows for high yields under relatively mild conditions.
-
Buchwald Ligand Systems (e.g., SPhos, XPhos) , in combination with a palladium precursor like Pd(OAc)₂ or [Pd(allyl)Cl]₂, represent a more modern and highly active class of catalysts.[1][4] These systems are particularly advantageous for less reactive aryl bromides and can often facilitate reactions at lower temperatures and shorter reaction times. While the provided data for SPhos is on the more reactive 6-iodoquinoline, it is indicative of the high activity of this catalyst system.[1]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for success in synthetic chemistry. Below are representative protocols for the Suzuki coupling of bromoquinolines using the discussed catalyst systems.
Protocol 1: Suzuki Coupling of 6-Bromoquinoline using Pd(PPh₃)₄
This protocol is adapted from a standard procedure for the Suzuki coupling of aryl bromides.[1]
Materials:
-
6-Bromoquinoline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
Procedure:
-
To a round-bottom flask, add 6-bromoquinoline, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene, ethanol, and 2M sodium carbonate solution.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux and stir for 12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 3-Bromoquinoline using Pd(dppf)Cl₂
This protocol is a general procedure for the Suzuki coupling of bromoquinolines using a robust catalyst.[2]
Materials:
-
3-Bromoquinoline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
Procedure:
-
In a reaction vessel, combine 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add 1,4-dioxane and water.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 90°C for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Suzuki Coupling of 3-Bromoquinoline using a Buchwald Ligand System
This protocol is a representative procedure for a challenging Suzuki coupling using a highly active catalyst system.[4]
Materials:
-
3-Bromoquinoline (1.0 mmol)
-
Arylboronic acid pinacol ester (1.2 mmol)
-
[Pd(allyl)Cl]₂ (0.025 mmol)
-
XPhos (0.06 mmol)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromoquinoline, the arylboronic acid pinacol ester, [Pd(allyl)Cl]₂, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the mixture in an oil bath at 100°C for 18 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
To better illustrate the processes involved in the Suzuki coupling of bromoquinolines, the following diagrams outline the general catalytic cycle and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
A Comparative Guide to the In Vitro Cytotoxicity of Brominated Quinoline Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a significant heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3] The introduction of bromine atoms to the quinoline ring can modulate the molecule's electronic properties and lipophilicity, often enhancing its cytotoxic effects against cancer cells.[4] This guide provides a comparative analysis of the in vitro cytotoxicity of various brominated quinoline derivatives, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data
The antitumor potential of brominated quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell viability by 50%, is a key metric for cytotoxicity.[5][6] The IC50 values for several brominated quinoline derivatives are summarized below.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference |
| Brominated Quinolines | ||||
| Compound 6 | MCF-7 (Breast) | 8.5 | Doxorubicin (IC50 = 32.02 µM) | [7] |
| Compound 19 | MCF-7 (Breast) | 23.7 | Doxorubicin (IC50 = 32.02 µM) | [7] |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 µg/mL | - | [8] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervical) | 12.8 µg/mL | - | [8] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon) | 9.4 µg/mL | - | [8] |
| 5,7-Dibromo-8-hydroxyquinoline (MC-5-2) | MCF-7 (Breast) | See dose-response curve | - | [1] |
| 6,8-Dibromotetrahydroquinoline (SO-3-3) | MCF-7 (Breast) | See dose-response curve | - | [1] |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | Lower than 5-FU | 5-Fluorouracil (5-FU) | [9][10] |
| Brominated Methoxyquinolines | ||||
| 3,5,6,7-Tetrabromo-8-methoxyquinoline (7 ) | C6 (Rat Brain Tumor) | 9.6 µg/mL | 5-FU | [10] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline (7 ) | HeLa (Cervical) | 8.9 µg/mL | 5-FU | [10] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline (7 ) | HT29 (Colon) | 7.9 µg/mL | 5-FU | [10] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11 ) | C6 (Rat Brain Tumor) | 5.45 µg/mL | 5-FU | [10] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11 ) | HeLa (Cervical) | 7.3 µg/mL | 5-FU | [10] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11 ) | HT29 (Colon) | 6.8 µg/mL | 5-FU | [10] |
| Other Brominated Derivatives | ||||
| 6,8-dibromo-4(3H)quinazolinone (XIIIb) | MCF-7 (Breast) | 1.7 µg/mL | Doxorubicin | [9] |
| Pyrimidoquinoline derivative (14 ) | MCF-7 (Breast) | 23.5 | Doxorubicin (IC50 = 32.02 µM) | [7] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation times and specific assay protocols, across different studies.
Experimental Protocols
The evaluation of cytotoxicity for these compounds predominantly utilizes cell viability assays. The MTT assay is a widely adopted colorimetric method for this purpose.[9][11]
General MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a quantitative colorimetric method for assessing cell viability.[11] It measures the metabolic activity of living cells, which reflects the number of viable cells.
-
Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow the cells to attach to the surface of the wells.[12]
-
Compound Treatment: The brominated quinoline derivatives are dissolved, typically in DMSO, to create stock solutions. A series of dilutions are prepared in a complete growth medium. The medium from the cell plates is removed, and the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO diluted in media) is also included. The plates are incubated for a specified period, commonly 24, 48, or 72 hours.[12]
-
MTT Addition and Incubation: Following the treatment period, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[11][12]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[6]
Mechanism of Action: Targeting Key Signaling Pathways
Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical enzymes, intercalation with DNA, and the induction of apoptosis (programmed cell death).[3][4] A frequently dysregulated pathway in many human cancers is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell survival, proliferation, and growth.[13][14][15] The inhibition of this pathway is a promising strategy for cancer therapy.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway is a crucial intracellular signaling route that promotes cell survival and proliferation.[16][17] Its hyperactivation is a common feature in many cancers, contributing to tumor progression and resistance to therapy.[13][15]
-
Activation: The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface by growth factors.
-
PI3K Recruitment: Activated RTKs recruit and activate PI3K.
-
PIP3 Formation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Activation: PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt (also known as Protein Kinase B).
-
Downstream Effects: Activated Akt phosphorylates numerous downstream targets, leading to the inhibition of pro-apoptotic proteins (like Bad) and the activation of proteins involved in cell cycle progression and growth (like mTOR).[17]
-
Regulation: The pathway is negatively regulated by the tumor suppressor PTEN (Phosphatase and Tensin homolog), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[14]
Several quinoline derivatives have been investigated as inhibitors of this pathway, representing a key mechanism for their cytotoxic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijmphs.com [ijmphs.com]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 7. Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 12. benchchem.com [benchchem.com]
- 13. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Evaluating the Mechanism of Action of 4-Bromo-1H-quinolin-2-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer and antibacterial effects. Among these, 4-Bromo-1H-quinolin-2-one derivatives have emerged as a promising class of compounds. This guide provides an objective comparison of the mechanism of action of these derivatives with alternative therapeutic agents, supported by experimental data and detailed protocols to aid in research and development.
Performance Comparison of this compound Derivatives and Standard Anticancer Agents
The primary mechanism of action of many this compound derivatives in cancer cells involves the induction of apoptosis, cell cycle arrest, and disruption of microtubule dynamics. Some derivatives have also been suggested to inhibit topoisomerase enzymes. The following tables summarize the cytotoxic activity of various quinolinone derivatives, including bromo-substituted analogues, in comparison to standard chemotherapeutic drugs.
Table 1: Comparative Cytotoxicity of Quinolinone Derivatives against Various Cancer Cell Lines
| Compound/Alternative | Target Cell Line | IC50 (µM) | Reference |
| Brominated Quinoline Derivative | C6 (rat brain tumor) | 6.7 - 25.6 µg/mL | [1] |
| HeLa (human cervix carcinoma) | 6.7 - 25.6 µg/mL | [1] | |
| HT29 (human colon carcinoma) | 6.7 - 25.6 µg/mL | [1] | |
| Doxorubicin | Varies | Varies | [2] |
| Cisplatin | Varies | Varies | [3] |
| Paclitaxel (Taxol) | Varies | Varies | [4] |
Note: Direct comparative IC50 values for this compound derivatives alongside standard drugs in the same study are limited in the reviewed literature. The data presented for brominated quinoline derivatives are for a range of bromo-substituted quinolines, not exclusively 4-bromo-1H-quinolin-2-ones. Researchers should generate their own comparative data under consistent experimental conditions.
Key Mechanisms of Action and Supporting Experimental Data
The anticancer effects of this compound derivatives are primarily attributed to three key mechanisms:
-
Induction of Apoptosis: These compounds trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: They halt the cell division cycle, typically at the G2/M phase, preventing cancer cell proliferation.
-
Disruption of Microtubule Polymerization: By interfering with the dynamics of microtubules, essential components of the cytoskeleton, they inhibit mitosis.
The following sections detail the experimental protocols used to investigate these mechanisms.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and control drugs (e.g., Doxorubicin) in complete cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds for the desired duration.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds, harvest, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, Caspase-3, PARP).
Protocol:
-
Protein Extraction: Treat cells with the compounds, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer and then incubate with primary antibodies against the target proteins overnight at 4°C. Following washes, incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
Protocol:
-
Reaction Setup: In a 96-well plate, mix purified tubulin with a GTP-containing buffer.
-
Compound Addition: Add the this compound derivatives or control compounds (e.g., Paclitaxel as a stabilizer, Colchicine as a destabilizer) to the wells.
-
Polymerization Monitoring: Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the extent of inhibition or promotion of tubulin assembly.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Proposed anticancer mechanism of this compound derivatives.
Caption: Workflow for the in vitro evaluation of anticancer activity.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
This guide provides a framework for the comparative evaluation of this compound derivatives. Further research is warranted to establish direct comparative data and to fully elucidate the intricate molecular mechanisms underlying their promising anticancer activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of eukaryotic DNA topoisomerase I and II activities by indoloquinolinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4(1H)-quinolone derivatives overcome acquired resistance to anti-microtubule agents by targeting the colchicine site of β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Kinase Cross-Reactivity: A Comparative Guide to 4-Bromo-1H-quinolin-2-one Based Inhibitors and Their Analogs
For researchers and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to predicting their biological effects and potential therapeutic applications. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the 4-Bromo-1H-quinolin-2-one scaffold and its close structural analogs, primarily targeting the DNA-dependent protein kinase (DNA-PK).
The quinolin-4-one core has been investigated as a surrogate for the chromen-4-one chemotype, which has yielded highly potent and selective inhibitors of DNA-PK.[1] A leading example from the chromen-4-one series is NU7441 (8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one), a potent and selective, ATP-competitive inhibitor of DNA-PK.[2][3][4] This guide will use NU7441 and its analogs as a reference to discuss the selectivity and cross-reactivity pertinent to the quinolinone scaffold.
Inhibitor Selectivity Profile
The inhibitory activity of NU7441 and its related compounds has been assessed against a panel of kinases from the PI3K-related kinase (PIKK) family, which share structural homology in their ATP-binding sites. The data reveals a high degree of selectivity for DNA-PK over other family members like ATM, ATR, and mTOR. However, some off-target activity, particularly against PI3K isoforms, has been noted.[2][5]
| Compound/Analog Class | Primary Target | IC50 (DNA-PK) | Off-Target Kinase | Off-Target IC50 | Reference |
| NU7441 | DNA-PK | 14 nM | PI3K, mTOR, ATM, ATR | Significantly higher | [2][3] |
| NU7026 | DNA-PK | 230 nM | PI3K, mTOR, ATM, ATR | Significantly higher | [2] |
| Pyridopyrimidin-4-ones | DNA-PK | as low as 8 nM | - | - | [1] |
| Quinolin-4-ones | DNA-PK | Potent activity observed | - | - | [1] |
Signaling Pathway Context: DNA-PK in Non-Homologous End Joining (NHEJ)
DNA-PK is a critical serine/threonine protein kinase in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[6][7][8][9] The inhibition of this pathway is a key strategy for sensitizing cancer cells to radiation and chemotherapy. The simplified signaling cascade is as follows: A DNA double-strand break is recognized by the Ku70/Ku80 heterodimer, which then recruits the catalytic subunit, DNA-PKcs. This forms the active DNA-PK holoenzyme, which autophosphorylates and phosphorylates downstream targets like XRCC4 and XLF, ultimately leading to the ligation of the broken DNA ends by DNA Ligase IV.[6][7][10]
Figure 1: Simplified DNA-PK signaling pathway in NHEJ and the point of intervention for inhibitors.
Experimental Protocols
Accurate assessment of inhibitor potency and selectivity relies on robust biochemical assays. Below are detailed methodologies for determining the inhibitory activity of compounds against DNA-PK.
Protocol 1: In Vitro DNA-PK Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining IC50 values.[11]
1. Materials and Reagents:
-
DNA-PK enzyme (purified from HeLa cells)
-
DNA-PK Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 1X DNA-PK Activation Buffer; 50μM DTT
-
DNA-PK peptide substrate
-
ATP solution
-
Test inhibitor (e.g., this compound derivative) serially diluted in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
2. Assay Procedure:
-
Prepare the kinase reaction mix by adding DNA-PK enzyme, DNA-PK peptide substrate, and the test inhibitor to the Kinase Buffer.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5 µl.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and measure the light output by adding 10 µl of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Record luminescence using a plate reader. The signal positively correlates with kinase activity.
-
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SID 249565690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
A Comparative Efficacy Analysis of 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one and Standard Chemotherapeutic Agents in Ovarian Cancer
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Quantitative Efficacy Comparison
The in vitro cytotoxic activity of Compound 12e and standard chemotherapeutic agents was evaluated against human ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below.
| Compound | Cell Line | IC50 (µM) | Time Point | Reference |
| Compound 12e | SKOV3 | Not explicitly quantified, but shown to induce apoptosis | 48h | [1] |
| 2774 | Not explicitly quantified, but shown to induce apoptosis | 48h | [1] | |
| Cisplatin | SKOV-3 | 19.18 ± 0.91 | 72h | [2] |
| A2780 | 6.84 ± 0.66 | 24h | [3] | |
| CAOV3 | ~20 (approx.) | 48h | [4] | |
| OVCAR-3 | ~10 (approx.) | 48h | [4] | |
| Paclitaxel | SKOV3 | ~0.08 (approx.) | 48h | [4] |
| OVCAR3 | 4.1 nM (0.0041 µM) | Not specified | [5] | |
| A2780/Taxol | ~0.25 (approx.) | 48h | [6] | |
| Doxorubicin | OVCAR-3 | 1.14 | 48h | [7] |
| OVCAR-3 | 0.08 | 72h | [8] | |
| A2780AD | 62.5-fold higher than sensitive A2780 cells | Not specified | [9] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation times and specific assay protocols, across different studies.
Mechanism of Action: Induction of Apoptosis
Studies on Compound 12e have demonstrated its ability to inhibit cell growth and induce apoptosis in human ovarian cancer cell lines.[1] The proposed mechanism involves the modulation of key proteins in the apoptotic signaling cascade, leading to programmed cell death.
Signaling Pathway of Compound 12e-Induced Apoptosis
The diagram below illustrates the proposed signaling pathway through which Compound 12e exerts its anticancer effects. Treatment with Compound 12e leads to an increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical event that promotes mitochondrial dysfunction and the activation of caspases, ultimately leading to apoptosis. Furthermore, Compound 12e has been shown to induce G2/M cell cycle arrest by down-regulating cyclin B1 and cdk1.[1]
References
- 1. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of rosmarinic acid and doxorubicine on an ovarian adenocarsinoma cell line (OVCAR3) via the EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-Bromo-1H-quinolin-2-one
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides immediate, essential safety and logistical information for managing 4-Bromo-1H-quinolin-2-one (CAS No. 938-39-6) in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
The appropriate Personal Protective Equipment (PPE) is mandatory to mitigate these risks.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant or equivalent (e.g., EN 166)[2] | Protects against chemical splashes and airborne particles that can cause serious eye irritation. |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact.[3] | Prevents direct skin contact, which can lead to skin irritation.[1] |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended.[3] | Protects skin and personal clothing from contamination.[3] |
| Full-Length Pants | Covers the lower body to prevent skin exposure.[3] | ||
| Closed-Toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects.[3] | |
| Respiratory Protection | NIOSH-approved respirator | Required if working outside of a fume hood or if dust is generated. | Avoids respiratory tract irritation from dust or vapors.[1][3] |
Operational Plan: Handling Procedures
Safe handling of this compound necessitates strict adherence to the following protocols to minimize exposure and prevent contamination.
Engineering Controls:
-
Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted in a certified chemical fume hood to control airborne particulates and vapors.[2][4]
Standard Operating Procedures:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer: To avoid generating dust, handle the solid compound with care. Use a spatula for transfers.
-
Solution Preparation: When preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood. Keep the container capped when not in use.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure laboratory safety and environmental protection.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound, contaminated spatulas, weigh boats, and other contaminated disposable solids in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[5]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, compatible, and clearly labeled "Halogenated Organic Liquid Waste" container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste.
Container Labeling: All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
Disposal Method:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5] The recommended method of disposal for halogenated organic compounds is controlled incineration by a licensed hazardous waste disposal company.[5]
Decontamination of Glassware:
-
Triple Rinse: Glassware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before being washed with soap and water.
-
Rinsate Collection: The solvent rinsate from all three rinses must be collected and disposed of as "Halogenated Organic Liquid Waste".
Experimental Workflow and Safety Diagram
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
